Pomalidomide-PEG1-C2-N3
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMWHWTBBYBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG1-C2-N3: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG1-C2-N3 is a key bifunctional molecule utilized in the rapidly advancing field of targeted protein degradation. It serves as a prefabricated E3 ligase ligand-linker conjugate, streamlining the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its core applications in research, detailing its mechanism of action, quantitative data from relevant studies, and comprehensive experimental protocols.
Pomalidomide (B1683931), a derivative of thalidomide, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating pomalidomide, this reagent enables the recruitment of the cellular ubiquitin-proteasome system to a specific protein of interest, leading to its targeted degradation. The molecule features a single polyethylene (B3416737) glycol (PEG1) unit as a linker and a terminal azide (B81097) (N3) group, which allows for facile conjugation to a target protein ligand via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). A notable application of this compound is in the development of the selective CDK6 PROTAC degrader, CP-10.[1][2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound operate by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The downstream signaling effects of pomalidomide-mediated degradation are well-characterized, particularly concerning its immunomodulatory and anti-neoplastic properties. Pomalidomide's binding to CRBN leads to the ubiquitination and subsequent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, ultimately leading to apoptosis in certain cancer cells.
Quantitative Data
The following table summarizes the degradation data for a known PROTAC synthesized using this compound.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| CP-10 | CDK6 | Pomalidomide | PEG1-C2 | 2.1 | >90% at 100 nM | U251MG |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4·5H2O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized target protein ligand (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add a solvent mixture of tert-butanol and water (1:1 v/v) to achieve a final concentration of approximately 1-10 mM of the limiting reagent.
-
(Optional) Add THPTA to a final concentration of 5 times the copper concentration.
-
Add CuSO4·5H2O to a final concentration of 0.1-0.5 equivalents.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 equivalents.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with DMSO and purify the PROTAC using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Determination of PROTAC-Induced Protein Degradation by Western Blotting
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its pre-configured design, incorporating a potent E3 ligase ligand and a versatile click chemistry handle, significantly simplifies the synthesis of novel PROTACs. This technical guide provides the foundational knowledge and detailed protocols necessary for its effective use in the development and characterization of new protein degraders, ultimately contributing to the advancement of this promising therapeutic modality.
References
In-Depth Technical Guide: Cereblon E3 Ligase Recruitment by Pomalidomide-PEG1-C2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand. This technical guide focuses on Pomalidomide-PEG1-C2-N3 , a synthetic E3 ligase ligand-linker conjugate that incorporates the high-affinity Cereblon (CRBN) ligand, pomalidomide (B1683931).
This compound serves as a versatile building block in PROTAC design, enabling the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to a protein of interest (POI). The formation of a stable ternary complex (POI-PROTAC-CRBN) is the pivotal event that precedes the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive overview of the mechanism, quantitative parameters, and experimental protocols associated with the recruitment of Cereblon by this compound.
Mechanism of Action
This compound functions by hijacking the CRL4-CRBN E3 ligase. The pomalidomide moiety binds with high affinity to Cereblon, a substrate receptor of the Cul4-DDB1-Rbx1 E3 ubiquitin ligase complex.[1][2] The PEG1-C2-N3 linker provides a conjugation point for a ligand that binds to a specific protein of interest. This bifunctional nature allows the resulting PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Quantitative Data
While the direct binding affinity (Kd) of this compound to Cereblon has not been explicitly reported in the reviewed literature, the high affinity of its parent molecule, pomalidomide, is well-established.[2] The efficacy of PROTACs constructed with this linker-ligand conjugate provides strong evidence for its effective recruitment of Cereblon.
The following tables summarize the binding affinities of relevant Cereblon ligands and the degradation potency of a PROTAC synthesized using this compound.
Table 1: Binding Affinities of Pomalidomide and Analogs to Cereblon
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Pomalidomide | ~157 nM | ~1.2-3 µM | Competitive Titration, Competitive Binding Assay | [4][5] |
| Lenalidomide | ~178 - 640 nM | ~2.7 µM | Isothermal Titration Calorimetry, Competitive Binding Assay | [2] |
| Thalidomide | ~250 nM | ~3.5 µM | Isothermal Titration Calorimetry, Competitive Binding Assay | [2] |
Table 2: Degradation Potency of CP-10 (CDK6 PROTAC utilizing this compound)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| CP-10 | CDK6 | U251 (Glioblastoma) | 2.1 nM | >89% at 100nM | [6][7][8] |
Experimental Protocols
A robust assessment of a PROTAC's mechanism of action requires a suite of biophysical and cell-based assays. The following are detailed protocols for key experiments to characterize the recruitment of Cereblon by a this compound-based PROTAC and the subsequent degradation of the target protein.
Ternary Complex Formation Assays
a) Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the PROTAC to Cereblon and the target protein, and to assess the cooperativity of ternary complex formation.
-
Materials:
-
Purified recombinant human Cereblon/DDB1 complex.
-
Purified recombinant target protein (POI).
-
This compound-based PROTAC.
-
ITC instrument and consumables.
-
Dialysis buffer (e.g., PBS or HEPES-based buffer with 0.05% Tween-20).
-
-
Protocol:
-
Sample Preparation: Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
To determine the binding of the PROTAC to CRBN, titrate the PROTAC solution into the CRBN/DDB1 solution in the ITC cell.
-
To determine the binding of the PROTAC to the POI, titrate the PROTAC solution into the POI solution.
-
-
Ternary Titration:
-
To measure the binding of the POI to the pre-formed PROTAC-CRBN complex, titrate the POI solution into a solution containing the PROTAC and CRBN/DDB1.
-
-
Data Analysis: Analyze the thermograms using the instrument's software to determine the thermodynamic parameters for each binding event. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[2]
-
b) Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of binary and ternary complex formation.
-
Materials:
-
Purified recombinant human Cereblon/DDB1 complex (ligand).
-
Purified recombinant target protein (POI).
-
This compound-based PROTAC (analyte).
-
SPR instrument, sensor chips (e.g., CM5), and running buffer.
-
-
Protocol:
-
Ligand Immobilization: Immobilize the CRBN/DDB1 complex onto the sensor chip surface.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the immobilized CRBN/DDB1 to measure the binary binding kinetics.
-
Ternary Interaction Analysis: Flow solutions of the PROTAC and the POI (at a constant, saturating concentration) over the immobilized CRBN/DDB1 to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants.
-
In-Cell Target Engagement Assay (NanoBRET™)
-
Objective: To measure the engagement of the PROTAC with Cereblon in a live-cell context.
-
Materials:
-
HEK293 cells stably expressing NanoLuc®-CRBN.
-
NanoBRET™ CRBN ligand (fluorescent tracer).
-
This compound-based PROTAC.
-
NanoBRET™ Nano-Glo® Substrate.
-
Microplate reader capable of measuring BRET signals.
-
-
Protocol:
-
Cell Plating: Seed the NanoLuc®-CRBN expressing cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a known CRBN binder (positive control).
-
Tracer Addition: Add the NanoBRET™ CRBN fluorescent tracer to all wells.
-
Substrate Addition: Add the Nano-Glo® Substrate.
-
Signal Measurement: Measure the bioluminescence and fluorescence signals to calculate the NanoBRET™ ratio. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.[9]
-
Protein Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and to determine the DC50 and Dmax values.
-
Materials:
-
Cell line expressing the target protein.
-
This compound-based PROTAC.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Protocol:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells, lyse them, and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax.[3][10]
-
In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and CRL4-CRBN E3 ligase complex.
-
Recombinant target protein (POI).
-
This compound-based PROTAC.
-
Ubiquitin and ATP.
-
Ubiquitination reaction buffer.
-
-
Protocol:
-
Reaction Setup: Combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for ubiquitination to occur.
-
Analysis: Stop the reaction and analyze the samples by Western blot using an antibody against the POI. An increase in higher molecular weight bands corresponding to ubiquitinated POI in the presence of the PROTAC confirms its mechanism of action.
-
Conclusion
This compound is a valuable tool for the development of potent and selective PROTACs that recruit the Cereblon E3 ligase. Its high-affinity pomalidomide warhead ensures efficient engagement with CRBN, initiating the cascade of events that leads to the targeted degradation of a protein of interest. A thorough characterization of the resulting PROTAC, using the quantitative methods and detailed protocols outlined in this guide, is essential for advancing our understanding of its mechanism of action and for the successful development of novel protein-degrading therapeutics. The combination of biophysical and cell-based assays provides a comprehensive framework for evaluating the efficacy and selectivity of this compound-based PROTACs, paving the way for their translation into innovative medicines.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pomalidomide-PEG1-C2-N3: Structure, Properties, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG1-C2-N3, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its pivotal role in the targeted degradation of cellular proteins, exemplified by its incorporation in the selective CDK6 degrader, CP-10.
Core Concepts: this compound in PROTAC Technology
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the immunomodulatory drug (IMiD) pomalidomide (B1683931), which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This pomalidomide core is covalently attached to a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) (N3) group.[1]
The azide functionality makes this compound a versatile reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for its efficient and specific conjugation to a target protein ligand that has been functionalized with an alkyne group. The resulting heterobifunctional molecule, a PROTAC, can simultaneously bind to both the target protein and the CRBN E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the pomalidomide moiety linked to a PEGylated ethyl azide group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₆O₅ | [2] |
| Molecular Weight | 386.36 g/mol | [2] |
| CAS Number | 2271036-44-1 | |
| Appearance | Solid | |
| Purity | ≥95% - 99.91% | [2] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, under an inert gas |
Application in the Selective CDK6 Degrader CP-10
A significant application of this compound is in the construction of the selective Cyclin-Dependent Kinase 6 (CDK6) degrader, CP-10.[1] CP-10 is a PROTAC that links a CDK6 inhibitor (derived from Palbociclib) to pomalidomide via the this compound linker.[3] This PROTAC has demonstrated potent and preferential degradation of CDK6 with a DC50 (concentration for 50% degradation) of 2.1 nM.[4]
Mechanism of Action of CP-10
The mechanism of CP-10-mediated CDK6 degradation follows the canonical PROTAC pathway. The CP-10 molecule facilitates the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK6. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the CDK6 protein.
Experimental Protocols
General Synthesis of Pomalidomide-PEG-Azide Linkers
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general strategy involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoro-thalidomide with an appropriate amine-PEG-azide linker.
Materials:
-
4-fluoro-thalidomide
-
Amine-PEG1-C2-Azide linker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure (General Outline):
-
Dissolve 4-fluoro-thalidomide and the amine-PEG1-C2-azide linker in anhydrous DMF or DMSO.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final this compound.
PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the general procedure for conjugating this compound to a target protein ligand functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve this compound and the alkyne-functionalized ligand in a suitable solvent system.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ with THPTA or TBTA in water.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified using standard techniques such as preparative high-performance liquid chromatography (HPLC).
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., CDK6) in cells treated with the PROTAC.
Materials:
-
Cell line of interest (e.g., a cancer cell line expressing CDK6)
-
PROTAC (e.g., CP-10)
-
Cell lysis buffer
-
Primary antibodies (anti-target protein, e.g., anti-CDK6, and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the resulting bands and perform densitometric analysis to quantify the relative abundance of the target protein, normalized to the loading control.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its well-defined structure, incorporating a Cereblon ligand and a click-ready azide handle, facilitates the modular construction of bifunctional degraders. The successful application of this linker in the CDK6-degrading PROTAC CP-10 highlights its utility in advancing the field of targeted protein degradation for therapeutic intervention and biological research.
References
Understanding the azide functional group in Pomalidomide-PEG1-C2-N3
An In-Depth Technical Guide to the Azide (B81097) Functional Group in Pomalidomide-PEG1-C2-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azide functional group within the this compound molecule, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs). The guide details the molecule's structure, the reactivity of the azide moiety, its application in bioconjugation, and relevant experimental protocols.
Introduction to this compound
This compound is a synthetic, bifunctional molecule designed for use in PROTAC technology.[1] It serves as a building block that incorporates a ligand for an E3 ubiquitin ligase and a reactive handle for conjugation to a target protein ligand. The molecule consists of three key components:
-
Pomalidomide (B1683931) : An immunomodulatory drug that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[][3]
-
Linker : A short chain composed of a single polyethylene (B3416737) glycol (PEG) unit and a two-carbon (C2) alkyl spacer. This linker provides appropriate length and flexibility for the final PROTAC construct.
-
Azide Functional Group (-N3) : A terminal azide group that functions as a highly versatile and selective reactive handle for bioconjugation.[1][4]
The primary utility of this compound lies in its ability to be readily conjugated to other molecules through its azide group, most commonly via "click chemistry."[1][5] This allows for the modular and efficient synthesis of PROTACs.
The Azide Functional Group: Properties and Reactivity
The azide group (-N₃) is a cornerstone of modern bioconjugation chemistry. While organic azides are energetic compounds, alkyl azides, such as the one in this compound, exhibit sufficient stability for use in complex biological systems.[6] The reactivity of the azide group in this context is dominated by its participation in 1,3-dipolar cycloaddition reactions with alkynes. This reaction forms the basis of "click chemistry," a term describing reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.
This compound is specifically designed to undergo two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction involves the cycloaddition of the terminal azide with a terminal alkyne, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[7][8] The reaction is highly efficient and specific.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][5] The high ring strain of the alkyne component obviates the need for a catalyst, which is advantageous for applications in living systems where copper can be cytotoxic.[9]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[10] this compound is a crucial reagent for constructing CRBN-recruiting PROTACs. The synthesis workflow involves conjugating it to a ligand that binds to the protein of interest (POI). This POI ligand must be functionalized with a complementary alkyne group to react with the azide of this compound.
A notable example is the synthesis of the selective CDK6 PROTAC degrader, CP-10.[1][5] By conjugating this compound with a CDK6-targeting ligand, a potent degrader was created that induces the degradation of CDK6 with high efficiency.[1][11]
Quantitative Data
The following tables summarize the key properties of this compound and the efficacy of a PROTAC derived from it.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₆O₅ | [12] |
| Molecular Weight | 386.36 g/mol | [4][12] |
| Purity | 99.91% | [1][12] |
| CAS Number | 2271036-44-1 | [4] |
| Appearance | Solid | [10] |
| PROTAC Example | Target Protein | DC₅₀ | Reference |
| CP-10 | CDK6 | 2.1 nM | [1][5][11] |
DC₅₀ is the concentration required to degrade 50% of the target protein.
Experimental Protocols
Detailed methodologies for the key bioconjugation reactions involving this compound are provided below.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., POI ligand)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20-100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100-200 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100-300 mM in water)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO)
Methodology:
-
Prepare Stock Solutions : Dissolve this compound and the alkyne-functionalized molecule in a minimal amount of DMSO to create concentrated stock solutions.
-
Catalyst Premix : In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio.[13] Allow the mixture to stand for 2-3 minutes to form the copper-ligand complex.
-
Reaction Setup : a. In a new reaction vessel, add the alkyne-functionalized molecule to the reaction buffer. b. Add the this compound stock solution. A slight molar excess (1.1 to 1.5 equivalents) is often used. c. Add the premixed copper-ligand complex to the reaction mixture.
-
Initiate Reaction : Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the cycloaddition.[13][14]
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.[13] Reaction progress can be monitored by LC-MS.
-
Purification : Purify the resulting PROTAC conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and catalyst components.
-
Characterization : Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.[15][16]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free conjugation method.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-POI ligand)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO)
Methodology:
-
Prepare Stock Solutions : Dissolve this compound and the strained alkyne-functionalized molecule in a suitable solvent like DMSO.
-
Reaction Setup : a. In a reaction vessel, combine the strained alkyne molecule and the this compound in the desired buffer. A 1:1 or slight excess of one reagent can be used.
-
Incubation : Mix the solution and allow it to react at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used. Monitor the reaction by LC-MS.
-
Purification : Purify the final conjugate using reverse-phase HPLC.
-
Characterization : Verify the structure and purity of the product by LC-MS and NMR.[17]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: PROTAC synthesis workflow using click chemistry.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Simplified mechanism of Cu(I)-catalyzed cycloaddition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. biocompare.com [biocompare.com]
- 13. axispharm.com [axispharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Pomalidomide-PEG1-C2-N3: A Technical Guide to a Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-PEG1-C2-N3, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the highly potent E3 ligase recruiter, pomalidomide (B1683931), with a flexible single-unit polyethylene (B3416737) glycol (PEG) linker terminating in a chemically versatile azide (B81097) group. This guide details its application in targeted protein degradation, focusing on the synthesis of PROTACs, experimental protocols for their evaluation, and the underlying mechanism of action.
Core Concepts: Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the modular construction of PROTACs.[1][2][3] Its structure is comprised of three key components:
-
Pomalidomide: A potent derivative of thalidomide (B1683933) that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This moiety serves to recruit the cellular protein degradation machinery.
-
PEG1 Linker: A single polyethylene glycol unit that provides a flexible spacer between the pomalidomide and the target protein ligand. The linker's length and composition are critical determinants of the ternary complex formation and degradation efficiency.[6]
-
C2-N3 (Azide Terminus): An ethyl azide group that enables covalent conjugation to a target protein ligand via "click chemistry."[1][2][7] This highly efficient and specific reaction allows for the rapid synthesis of diverse PROTAC libraries.[8][9]
The primary application of this compound is in the synthesis of PROTACs to induce the degradation of specific proteins of interest (POIs). A notable example is its use in the development of CP-10, a selective degrader of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][7]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized from this compound function by inducing the formation of a ternary complex between the target protein, the CRBN E3 ligase, and the PROTAC molecule itself. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the tagged protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The following table summarizes the degradation potency of CP-10, a PROTAC synthesized using a linker analogous to this compound, against its target CDK6 and the closely related CDK4 in MM.1S cells. The data is extracted from the study by Su et al. (2019).
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| CP-10 | CDK6 | MM.1S | 2.1 | >90% | Highly potent and selective degradation of CDK6. |
| CP-10 | CDK4 | MM.1S | >100 | ~50% | Significantly lower potency against CDK4, indicating selectivity. |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and a target ligand containing an alkyne group, followed by the evaluation of its degradation activity in a cellular context.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Materials:
-
This compound
-
POI-alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water
-
Deionized water
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound (1.0 eq) and the POI-alkyne (1.0-1.2 eq) in DMF or a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in deionized water.
-
In another vial, prepare a solution of CuSO4 (0.1-0.2 eq) in deionized water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4 solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Cellular Degradation Assay using Western Blotting
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to degrade its target protein in a specific cell line.
Materials:
-
Human cell line expressing the target protein (e.g., MM.1S for CDK6)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 6-well or 12-well)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control for each PROTAC concentration to determine the DC50 value.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its pre-functionalized nature, incorporating a potent E3 ligase ligand and a linker ready for click chemistry, streamlines the synthesis of PROTAC libraries for screening and optimization. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their targeted protein degradation research and drug discovery efforts.
References
- 1. Potent and preferential degradation of CDK6 via proteolysis targeting chimera degraders - Shang Su 苏尚 [sushang.me]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Pomalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality focused on targeted protein degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1]
Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand in PROTAC design.[2] It binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] This interaction is harnessed in PROTAC technology to bring a POI into proximity with the E3 ligase machinery, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3]
The linker connecting pomalidomide to the POI ligand is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2] Its composition, length, and attachment point profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[2] This guide provides a comprehensive technical overview of pomalidomide-based PROTAC linkers, including their design, synthesis, and impact on degradation activity, along with detailed experimental protocols for their evaluation.
Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The pomalidomide moiety of the PROTAC binds to CRBN, bringing the entire E3 ligase complex in close proximity to the POI bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3]
The Critical Role of the Linker
The linker is not merely a passive spacer but plays a pivotal role in the efficacy of a pomalidomide-based PROTAC. Key aspects of linker design include:
-
Linker Length: An optimal linker length is crucial to span the distance between CRBN and the target protein, facilitating stable ternary complex formation. A linker that is too short may cause steric hindrance, while an overly long one can lead to an entropically unfavorable complex and the "hook effect," where binary complexes are favored over the productive ternary complex.[4]
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. Common linker compositions include polyethylene (B3416737) glycol (PEG) chains, which are hydrophilic, and alkyl chains.[4]
-
Attachment Point: The point at which the linker is attached to the pomalidomide core can significantly impact PROTAC activity.[4] While various positions on the phthalimide (B116566) ring have been explored, the C5 position has been shown to be a favorable attachment point, sometimes leading to higher degradation activity and reduced off-target effects.[4][5]
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize quantitative data for pomalidomide-based PROTACs targeting various proteins, illustrating the impact of linker composition on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Pomalidomide-Based PROTACs Targeting BTK [2]
| PROTAC Compound | Linker Length (atoms) | Linker Type | Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | 10 | PEG | C4 | 50 | >90 |
| Compound B | 13 | PEG | C4 | 25 | >95 |
| Compound C | 10 | Alkyl | C5 | 15 | >98 |
| Compound D | 13 | Alkyl | C5 | 8 | >98 |
Data synthesized from published literature.
Table 2: Pomalidomide-Based PROTACs Targeting Wild-Type EGFR [2]
| PROTAC Compound | Linker Structure | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound E | Short PEG chain | 120 | ~85 |
| Compound F | Long PEG chain | 45 | >90 |
| Compound G | Alkyl chain | 80 | ~90 |
Data synthesized from published literature.
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Synthesis of a Pomalidomide-Linker Intermediate (Pomalidomide-C5-Azide)
This protocol describes a representative synthesis of pomalidomide-C5-azide, a versatile intermediate for PROTAC synthesis via "click chemistry".[3]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [3]
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired product.
Step 2: Synthesis of Pomalidomide-C5-Azide [3]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pomalidomide-C5-azide.
Western Blot Analysis of Target Protein Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[6] Treat cells with varying concentrations of the PROTAC for a specified time course.[6]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1] Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[1] Add Laemmli sample buffer and boil the samples to denature the proteins.[1] Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[1] Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system.[6] Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[1]
Ternary Complex Formation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to detect and quantify the formation of the ternary complex.[4]
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC at various concentrations.[4]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer. Incubate to allow complex formation.[4]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.[4]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[4]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The "hook effect" may be observed at high concentrations.[4]
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells based on the quantification of ATP, an indicator of metabolically active cells.[7]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.[8]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[8]
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.[9]
-
Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[8]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.[8]
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs. A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing degradation potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel pomalidomide-based PROTACs, from their synthesis to their biological characterization. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the principles and methodologies described herein will serve as a valuable resource for the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols for Pomalidomide-PEG1-C2-N3 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide-PEG1-C2-N3 in click chemistry reactions. This reagent is a valuable tool for the synthesis of targeted therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a pre-functionalized molecule that incorporates the immunomodulatory drug Pomalidomide (B1683931), a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][] The molecule is extended by a single polyethylene (B3416737) glycol (PEG) unit and a two-carbon spacer, terminating in a reactive azide (B81097) (-N3) group.[3] This azide moiety serves as a chemical handle for "click" chemistry, allowing for the efficient and specific conjugation to molecules containing an alkyne or a strained cyclooctyne (B158145) group.[3][4]
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] By using this compound, researchers can readily link the CRBN-binding moiety to a ligand for a specific protein of interest, facilitating the rapid generation of PROTAC libraries for drug discovery and optimization.[5]
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide functions as the E3 ligase-recruiting element in the resulting PROTAC. It binds to CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[][6] This binding event, when the pomalidomide is part of a PROTAC, brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Click Chemistry Applications
This compound is amenable to two primary types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the cycloaddition of the terminal azide of this compound with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.[7][8] This method is robust and provides high yields of the 1,4-disubstituted triazole linkage.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between the azide group and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3][10] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it particularly suitable for biological applications where copper toxicity is a concern.[11]
Quantitative Data
The following table summarizes key quantitative data associated with the application of pomalidomide-based PROTACs synthesized using click chemistry.
| Parameter | Value | Compound/System | Reference |
| DC₅₀ | 2.1 nM | CP-10 (CDK6 degrader) | [3][12][13][14] |
| IC₅₀ (EGFRʷᵗ) | 0.10 µM | Compound 16 | [15] |
| IC₅₀ (EGFRᵗ⁷⁹⁰ᵐ) | 4.02 µM | Compound 16 | [15] |
| Dₘₐₓ | 96% at 72h | Compound 16 (EGFR degradation) | [15] |
| CuAAC Yields | >90% | General Small Molecule Synthesis | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule.
Caption: Experimental workflow for CuAAC with this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol (t-BuOH), Deionized water
-
Reaction vial
-
Stir bar
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne substrate in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of the THPTA ligand in deionized water.[7]
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.[7]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).
-
Add the this compound stock solution (1.05-1.2 equivalents).[16]
-
Add a solvent system, such as a 1:1 mixture of t-BuOH and water, to achieve a final reaction concentration of 5-10 mM with respect to the limiting reagent.[7]
-
Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.[17]
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may turn a pale blue.[17]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should become colorless or pale yellow.[7][17]
-
Seal the vial and stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.[16]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC molecule.[7][16]
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the procedure for conjugating this compound with a strained alkyne (e.g., DBCO or BCN)-functionalized molecule.
Caption: Experimental workflow for SPAAC with this compound.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule of interest (e.g., DBCO-PEG-ligand)
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the strained alkyne-functionalized ligand in anhydrous DMSO to a final concentration of 10 mM.[10]
-
-
Reaction Setup and Incubation:
-
In a clean, dry reaction vial, combine equimolar amounts of the this compound and the strained alkyne-functionalized ligand solutions.[10]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours, but may be left longer to ensure completion.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Purification:
-
Once the reaction is complete, the desired product can be purified directly from the reaction mixture using preparative HPLC.[10]
-
-
Characterization:
-
Collect the fractions containing the purified PROTAC and confirm its identity and purity by LC-MS and NMR spectroscopy.[10]
-
Post-Synthesis Analysis
Following the successful synthesis and purification of the pomalidomide-based PROTAC, its efficacy should be evaluated through biochemical and cellular assays. A primary method to confirm the PROTAC's function is to perform a Western Blot to measure the degradation of the target protein in a relevant cell line.[16] Cells are treated with varying concentrations of the PROTAC for different time points (e.g., 4, 8, 12, 24 hours), followed by cell lysis, protein quantification, SDS-PAGE, and immunoblotting for the target protein and a loading control.[16] This will allow for the determination of key parameters such as DC₅₀ and Dₘₐₓ.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jcmarot.com [jcmarot.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Pomalidomide-PEG1-C2-N3 in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG1-C2-N3 is a functionalized E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce selective protein degradation. This molecule incorporates the immunomodulatory drug pomalidomide (B1683931), which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEG linker to a terminal azide (B81097) (N3) group.[1][2][3] The azide moiety serves as a chemical handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the covalent conjugation of pomalidomide to a target protein ligand that has been modified with an alkyne group.[1][3][4] This versatile and efficient bioconjugation strategy is a cornerstone in the synthesis of heterobifunctional PROTACs that can hijack the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[5]
These application notes provide an overview of the utility of this compound in PROTAC synthesis, quantitative data from a key application, a detailed experimental protocol for the CuAAC reaction, and a visualization of the relevant signaling pathway.
Key Applications
This compound is primarily utilized in the construction of PROTACs to target a wide range of proteins for degradation. A notable application is in the development of PROTACs targeting Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle that is often overexpressed in various cancers.[6][7] By conjugating this compound to an alkyne-modified CDK6 inhibitor, such as palbociclib, researchers have successfully created potent and selective CDK6 degraders.[6][8]
Quantitative Data
The following table summarizes the quantitative data for the CDK6-targeting PROTAC, CP-10, which was synthesized using a pomalidomide-azide conjugate.
| Parameter | Value | Cell Line | Reference |
| DC50 (CDK6 Degradation) | 2.1 nM | Hematopoietic cancer cells | [2][9] |
| DC50 (CDK4 Degradation) | 50-80 fold higher than CDK6 | Hematopoietic cancer cells | [6] |
| Time to Onset of Degradation | ~2 hours | Not specified | [6] |
| Time to Complete Degradation | ~6 hours | Not specified | [6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes a general method for the conjugation of this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Deionized water
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-modified target protein ligand (1.0 equivalent) from the stock solution.
-
Add this compound (1.1 equivalents) from the stock solution.
-
Add an appropriate volume of DMSO to achieve a final reaction concentration of 1-10 mM.
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. For example, for a 0.1 mM final copper concentration, mix 1 µL of 50 mM CuSO4 with 1 µL of 250 mM THPTA. Let this mixture stand for 5 minutes.
-
-
Reaction Initiation:
-
Add the premixed CuSO4/THPTA solution to the reaction vial containing the azide and alkyne. The final concentration of CuSO4 should be between 0.05 and 0.25 mM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.[2]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or HPLC. Reaction times can vary from 1 to 12 hours.
-
-
Purification:
-
Once the reaction is complete, the resulting PROTAC can be purified using standard chromatographic techniques, such as reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and NMR.
-
Visualizations
Experimental Workflow for PROTAC Synthesis via CuAAC
Caption: Workflow for the synthesis of a PROTAC using this compound via CuAAC.
Signaling Pathway of a Pomalidomide-Based PROTAC for CDK6 Degradation
Caption: Mechanism of CDK6 degradation by a pomalidomide-based PROTAC.
References
- 1. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Pomalidomide-PEG1-C2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal click chemistry reaction that enables the efficient and specific conjugation of molecules in complex biological environments. This copper-free reaction proceeds with high yields under mild conditions, making it an ideal tool for the synthesis of sophisticated molecular probes and therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Pomalidomide-PEG1-C2-N3 is a key building block in the construction of PROTACs. It comprises the Pomalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a short PEG linker terminating in an azide (B81097) group. This azide functionality allows for the straightforward attachment of Pomalidomide to a target protein ligand that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via the SPAAC reaction. These application notes provide detailed protocols and supporting data for the use of this compound in SPAAC reactions for the development of novel PROTACs.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₆O₅ | [1] |
| Molecular Weight | 386.36 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥99.91% | [1] |
| CAS Number | 2271036-44-1 | [3] |
Application Example: Synthesis of CP-10, a Selective CDK6 PROTAC Degrader
This compound has been successfully utilized in the synthesis of CP-10, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6).[4][5][6]
| Parameter | Value | Reference |
| Target Protein | CDK6 | [4] |
| Warhead | Palbociclib | [7] |
| E3 Ligase Ligand | Pomalidomide | [7] |
| Linker | PEG1-C2 | [4][8] |
| DC₅₀ (CDK6 degradation) | 2.1 nM | [4][6] |
| Effect on CDK4 | Weaker degradation compared to CDK6 | [7] |
Experimental Protocols
Protocol 1: General Protocol for SPAAC Reaction with this compound
This protocol provides a general guideline for the conjugation of this compound to a DBCO-functionalized molecule of interest (e.g., a protein ligand).
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible anhydrous solvent (e.g., DMSO, DMF) at a similar concentration.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the DBCO-functionalized molecule.
-
Add the this compound stock solution. A 1.1 to 1.5 molar excess of the azide component is often recommended to ensure complete consumption of the more valuable DBCO-functionalized molecule.
-
Ensure the final concentration of reactants is in the range of 1-10 mM.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
The reaction time can vary from 1 to 24 hours. Monitor the reaction progress by LC-MS to determine the point of completion (consumption of the limiting reagent).[9]
-
-
Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., DMSO, methanol).
-
Purify the PROTAC product by preparative reverse-phase HPLC. A gradient of water and acetonitrile (B52724) with 0.1% formic acid or trifluoroacetic acid is commonly used.[9]
-
-
Characterization:
-
Collect the fractions containing the purified PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[9]
-
Protocol 2: Synthesis of a Pomalidomide-Based PROTAC via SPAAC (Adapted from the synthesis of CP-10)
This protocol outlines the specific steps for synthesizing a PROTAC by conjugating a DBCO-functionalized warhead with this compound, based on the principles used for creating potent degraders like CP-10.
Materials:
-
This compound
-
DBCO-linked warhead (e.g., DBCO-Palbociclib derivative)
-
Anhydrous DMSO
-
Preparative HPLC system
-
LC-MS and NMR instruments
Procedure:
-
Dissolution of Reactants:
-
Dissolve the DBCO-linked warhead in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 12 mM (1.2 equivalents).
-
-
Reaction:
-
In a clean, dry vial, combine the solution of the DBCO-linked warhead with the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS until the DBCO-linked warhead is fully consumed.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO.
-
Purify the crude product by preparative HPLC using a suitable water/acetonitrile gradient.
-
-
Characterization:
-
Collect the fractions containing the desired PROTAC.
-
Confirm the molecular weight and purity using LC-MS and verify the structure by ¹H NMR and ¹³C NMR.
-
Mandatory Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis via SPAAC.
Caption: Logical relationship of SPAAC in PROTAC synthesis.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Pomalidomide-PEG1-C2-N3 Conjugation to a Protein of Interest Ligand
Introduction
Pomalidomide (B1683931) is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. In the context of targeted protein degradation, pomalidomide serves as a crucial component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
The Pomalidomide-PEG1-C2-N3 is a specialized chemical linker designed for the synthesis of PROTACs. It incorporates three key features:
-
Pomalidomide: The CRBN-recruiting ligand.
-
PEG1-C2 Linker: A short, flexible polyethylene (B3416737) glycol (PEG) and alkyl chain spacer that provides optimal distance and orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN. The PEG moiety can also enhance solubility and permeability.
-
Azide (N3) Terminus: A reactive group that allows for highly efficient and specific conjugation to a ligand of interest (containing a terminal alkyne) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".
These application notes provide a comprehensive guide for the conjugation of this compound to a target protein ligand and the subsequent characterization of the resulting PROTAC.
Mechanism of Action
The PROTAC synthesized using this compound facilitates the degradation of a target protein through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex, which is then recognized by the E2 ubiquitin-conjugating enzyme, leading to the polyubiquitination of the target protein. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 427.4 g/mol |
| Chemical Formula | C20H21N7O5 |
| Purity (HPLC) | >98% |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Appearance | White to off-white solid |
| Storage Conditions | -20°C, protect from light and moisture |
Table 2: Representative In Vitro Degradation Data for a Model PROTAC
| Parameter | Value |
| Target Protein | Bromodomain-containing protein 4 (BRD4) |
| Cell Line | Human leukemia cell line (MV4-11) |
| DC50 (Degradation) | 50 nM |
| Dmax (Max Degradation) | >90% at 1 µM |
| Time to Dmax | 18 hours |
Table 3: Representative Binding Affinities
| Binding Interaction | Affinity (Kd) |
| PROTAC <=> Target Protein (BRD4) | 150 nM |
| PROTAC <=> CRBN | 2.5 µM |
| Ternary Complex (BRD4-PROTAC-CRBN) | 25 nM |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Containing Ligand
This protocol describes the synthesis of a PROTAC via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized ligand of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
40 µL PBS
-
10 µL this compound stock solution (1 mM final concentration)
-
12 µL Alkyne-ligand stock solution (1.2 mM final concentration, 1.2 equivalents)
-
10 µL THPTA stock solution (5 mM final concentration)
-
10 µL CuSO4 stock solution (5 mM final concentration)
-
-
Vortex briefly to mix.
-
Add 10 µL of freshly prepared sodium ascorbate stock solution (10 mM final concentration) to initiate the reaction.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Monitor the reaction progress by LC-MS if available.
-
-
Purification:
-
Purify the resulting PROTAC conjugate by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
-
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
Materials:
-
Relevant human cell line (e.g., MV4-11 for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (for target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands on an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.
Application Notes and Protocols for Pomalidomide-PEG1-C2-N3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG1-C2-N3 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the high-affinity E3 ligase ligand, pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase. The pomalidomide moiety is connected via a flexible PEG linker to a terminal azide (B81097) (N3) group. This azide functionality allows for the straightforward and efficient conjugation to a target protein-binding ligand (warhead) containing a terminal alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
These application notes provide a comprehensive experimental workflow for utilizing this compound to generate a PROTAC targeting Cyclin-Dependent Kinase 6 (CDK6), a key regulator of cell cycle progression and a validated cancer target. Detailed protocols for the synthesis of the PROTAC, and its subsequent characterization in cell culture, are provided.
Mechanism of Action: PROTAC-Mediated CDK6 Degradation
The synthesized PROTAC, hereafter referred to as a CDK6-PROTAC, is a heterobifunctional molecule designed to induce the selective degradation of CDK6. It functions by hijacking the cell's natural ubiquitin-proteasome system (UPS). The CDK6-PROTAC simultaneously binds to CDK6 via its warhead and to the CRBN E3 ligase via its pomalidomide moiety, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK6. The resulting polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome, leading to a reduction in total CDK6 levels and subsequent downstream effects on cell cycle and proliferation.
Data Presentation: Quantitative Analysis of a Representative CDK6-PROTAC
The following tables summarize the quantitative data for a representative CDK6-PROTAC synthesized using a pomalidomide-based E3 ligase ligand and a palbociclib-derived warhead.
| Compound ID | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BSJ-03-123 | CDK6 | Cereblon | MOLM-14 | 29 | >90 | [1] |
| 48a | CDK6 | KLHDC2 | MOLM-14 | 37 | >90 | [1] |
| CP-10 | CDK6 | Cereblon | MM.1S | ~10 | >90 | [2] |
| Compound ID | Cell Line | Assay | GI50 (µM) | Reference |
| 48a | MOLM-14 | Cell Viability | 0.76 | [1] |
| BSJ-03-123 | MOLM-14 | Cell Viability | 7.79 | [1] |
| CP-10 | MM.1S | Cell Proliferation | ~0.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a CDK6-PROTAC using this compound
This protocol describes the synthesis of a CDK6-PROTAC by conjugating this compound with an alkyne-functionalized palbociclib (B1678290) derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized palbociclib (synthesis required or custom order)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Anhydrous Dimethylformamide (DMF) or a 1:1 mixture of tert-Butanol and water
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
-
Preparative HPLC system
Procedure:
-
Preparation of Alkyne-Functionalized Palbociclib: Synthesize an alkyne-containing derivative of palbociclib. A common strategy is to modify the piperazine (B1678402) ring of palbociclib with a short linker terminating in an alkyne group, such as reacting the free amine on the piperazine with propargyl bromide.[2]
-
CuAAC Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized palbociclib (1.0 equivalent) and this compound (1.1 equivalents) in DMF or a 1:1 t-BuOH/water mixture.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (2.0 equivalents) in deionized water.
-
In another tube, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.
-
-
Reaction Execution:
-
Add the CuSO₄/THPTA solution to the reaction vial containing the alkyne and azide.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield the final CDK6-PROTAC.
-
-
Characterization: Confirm the identity and purity of the synthesized CDK6-PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cell Culture and Treatment for PROTAC Evaluation
Materials:
-
Human acute myeloid leukemia (AML) cell lines (e.g., MOLM-14, MV4-11) or multiple myeloma (MM) cell lines (e.g., MM.1S)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CDK6-PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well, 12-well, and 96-well cell culture plates
Procedure:
-
Cell Culture: Culture the selected cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding:
-
For Western Blotting: Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
For Cell Viability Assays: Seed cells at a density of 1 x 10⁴ cells/well in 96-well plates.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the CDK6-PROTAC from the stock solution in the culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of the CDK6-PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24, 48 hours).
-
Include a vehicle-only control (e.g., 0.1% DMSO) for comparison.
-
Protocol 3: Western Blotting for CDK6 Degradation
Materials:
-
Treated cells from Protocol 2
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6, anti-CDK4, anti-pRb (Ser807/811), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the CDK6 signal to the loading control (β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Treated cells in a 96-well plate from Protocol 2
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Assay Preparation: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (media-only wells) from all experimental values. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value using a non-linear regression curve fit.
Mandatory Visualizations
Experimental Workflow for CDK6-PROTAC Development and Evaluation
Caption: Workflow for the synthesis and cellular evaluation of a CDK6-PROTAC.
Signaling Pathway of CDK6-PROTAC Mediated Degradation
Caption: Mechanism of CDK6 degradation by a pomalidomide-based PROTAC.
References
Pomalidomide-PEG1-C2-N3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of Pomalidomide-PEG1-C2-N3, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers structured data, experimental protocols, and visualizations to facilitate its use in research and drug discovery.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short PEG linker terminating in an azide (B81097) (-N3) group.[1][2] This azide group enables the covalent attachment of this molecule to a target protein ligand via "click chemistry," forming a heterobifunctional PROTAC.[1][2] The resulting PROTAC can then recruit CRBN to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Solubility Data
While specific quantitative solubility data for this compound is not widely published, data from structurally similar compounds provide a strong basis for solvent selection. The presence of the PEG linker is intended to improve aqueous solubility.[3]
Table 1: Solubility of Pomalidomide and Related Conjugates
| Compound Name | Solvent | Solubility | Notes |
| Pomalidomide | DMSO | ~15 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | ||
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | Aqueous solutions are not recommended for storage beyond one day.[4] | |
| Pomalidomide-PEG1-C2-COOH | DMSO | 125 mg/mL | Requires sonication for dissolution.[5][6] |
| Pomalidomide-PEG3-Azide | Dichloromethane (DCM), Dimethyl formamide (DMF), Acetonitrile (ACN) | Soluble | [3] |
| Pomalidomide-amido-PEG3-C2-NH2 | DMSO | 100 mg/mL | Requires sonication for dissolution.[7] |
Note: It is always recommended to perform a small-scale solubility test before preparing large-volume stock solutions. Due to the hygroscopic nature of DMSO, using a fresh, unopened bottle is advised for optimal dissolution.[7]
Experimental Preparation and Protocols
Stock Solution Preparation (In Vitro)
This protocol is based on the high solubility of similar pomalidomide conjugates in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[5][7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
General Protocol for Cell-Based PROTAC Activity Assay (Western Blot)
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein induced by a PROTAC constructed with this compound.
Materials:
-
Cancer cell line expressing the target protein of interest
-
Complete cell culture medium
-
This compound-based PROTAC stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound-based PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC dose.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.
-
Incubate on ice for 20-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Pomalidomide's Mechanism of Action
The diagram below illustrates the signaling pathway initiated by pomalidomide binding to the CRBN E3 ubiquitin ligase complex, leading to the degradation of target proteins.
Caption: Pomalidomide-CRBN signaling pathway.
Experimental Workflow for PROTAC-mediated Protein Degradation
The following diagram outlines the key steps in a typical cell-based experiment to evaluate the efficacy of a PROTAC.
Caption: Workflow for PROTAC degradation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pomalidomide-PEG1-C2-N3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG1-C2-N3 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents in cancer research. This heterobifunctional molecule serves as a versatile E3 ligase ligand-linker conjugate. It incorporates the immunomodulatory drug (IMiD) pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) (N3) group. The azide functionality allows for the straightforward attachment of a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry". This enables the rapid synthesis of PROTACs designed to induce the degradation of specific proteins of interest (POIs) implicated in cancer pathogenesis.
A significant application of this compound is in the synthesis of selective CDK6 degraders. Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of various cancers, including hematopoietic malignancies. By synthesizing a PROTAC that links a CDK6 inhibitor to this compound, researchers can hijack the ubiquitin-proteasome system to specifically target and eliminate CDK6 protein, offering a powerful alternative to traditional kinase inhibition.
Key Application: Synthesis of a Selective CDK6 Degrader (CP-10)
A notable example of the application of a pomalidomide-azide precursor is in the creation of the selective CDK6 PROTAC degrader, CP-10. This was achieved by coupling a palbociclib-alkyne derivative with a pomalidomide-azide entity. CP-10 has demonstrated potent and preferential degradation of CDK6 over its close homolog CDK4.
Quantitative Data Summary
The following tables summarize the quantitative data for the CDK6 degrader CP-10, synthesized using a pomalidomide-azide precursor.
Table 1: In Vitro Degradation Efficacy of CP-10
| Cell Line | Protein Target | DC₅₀ (nM) | Dₘₐₓ (%) at 100 nM | Notes |
| U251 (Glioblastoma) | CDK6 | 2.1 | 89 | Highly potent and efficacious degradation. |
| U251 (Glioblastoma) | CDK4 | 150-180 | Not specified | Demonstrates >70-fold selectivity for CDK6 over CDK4. |
Table 2: Anti-proliferative Activity of CP-10 in Hematopoietic Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MM.1S | Multiple Myeloma | ~10 |
| Mino | Mantle Cell Lymphoma | ~8 |
Signaling Pathways and Experimental Workflows
CDK6 Signaling Pathway and PROTAC Mechanism of Action
CDK6, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry and DNA replication. The CP-10 PROTAC, synthesized using this compound, physically links CDK6 to the E3 ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK6. This abrogates the CDK6/Cyclin D-mediated phosphorylation of Rb, leading to cell cycle arrest and inhibition of cancer cell proliferation.
Caption: PROTAC-mediated degradation of CDK6 disrupts the cell cycle.
Experimental Workflow for PROTAC Synthesis and Evaluation
The general workflow for utilizing this compound involves the synthesis of the PROTAC, followed by in vitro characterization of its ability to induce protein degradation and inhibit cancer cell viability.
Caption: General workflow for PROTAC synthesis and in vitro testing.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of a PROTAC, such as CP-10, using this compound and a target ligand with a terminal alkyne.
Materials:
-
This compound
-
Target protein ligand-alkyne (e.g., Palbociclib-alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the target protein ligand-alkyne (1.1 equivalents) in the chosen solvent (e.g., DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.2 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the final PROTAC.
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation in cancer cells following PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., U251, MM.1S)
-
Complete cell culture medium
-
PROTAC of interest (e.g., CP-10) dissolved in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK6, anti-CDK4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Incubate overnight at 37°C with 5% CO₂.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-CDK6) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability Assay (CCK-8)
This protocol is for assessing the anti-proliferative effect of a PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, Mino)
-
Complete cell culture medium
-
PROTAC of interest (e.g., CP-10) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. For adherent cells, allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 84 hours) at 37°C with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and CCK-8 only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and use a non-linear regression model to determine the IC₅₀ value.
Conclusion
This compound is a valuable tool for the development of PROTACs in cancer research. Its pre-functionalized nature simplifies the synthesis of these complex molecules, enabling the rapid exploration of targeted protein degradation as a therapeutic strategy. The successful application in creating potent and selective CDK6 degraders highlights its potential in addressing challenging cancer targets. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate their own pomalidomide-based PROTACs.
Application Notes: Synthesis of PROTACs Using Pomalidomide-PEG1-C2-N3
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by commandeering the cell's own protein disposal machinery.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce their selective degradation.[1] A PROTAC molecule consists of three main parts: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This ternary complex formation (POI-PROTAC-E3 Ligase) facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3][4] The PROTAC molecule is then released and can act catalytically to degrade multiple protein copies.[1]
Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently used in PROTAC design.[3][5] The building block, Pomalidomide-PEG1-C2-N3 , provides a streamlined starting point for PROTAC synthesis. It incorporates the pomalidomide E3 ligase ligand attached to a flexible PEG-based linker which terminates in a reactive azide (B81097) (N₃) group.[6][7] This azide serves as a chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, a highly efficient and specific method for conjugating the pomalidomide-linker moiety with a POI-binding ligand that has been functionalized with a terminal alkyne.[5][8][]
This protocol details the synthesis of a pomalidomide-based PROTAC by reacting this compound with a generic alkyne-functionalized POI ligand.
PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of the target protein and the CRBN E3 ligase. This leads to the target protein's ubiquitination and subsequent recognition and degradation by the proteasome.
Experimental Protocol: PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the general procedure for conjugating this compound with an alkyne-functionalized POI ligand.
1. Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., TargetMol, MCE | E3 Ligase Ligand-Linker |
| Alkyne-functionalized POI Ligand | Custom Synthesis | Target Protein Binding Moiety |
| Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | Copper Catalyst Precursor |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Reducing Agent for Cu(I) generation |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | Reaction Solvent |
| tert-Butanol (t-BuOH) | Sigma-Aldrich | Reaction Co-Solvent |
| Deionized Water (H₂O) | In-house | Reaction Co-Solvent |
| Dichloromethane (DCM) | Fisher Scientific | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Aqueous Wash |
| Brine | Fisher Scientific | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Drying Agent |
| Silica (B1680970) Gel | SiliCycle Inc. | Stationary Phase for Chromatography |
2. Reaction Setup and Procedure
The following is a representative protocol. Molar equivalents and solvent volumes should be optimized based on the specific POI ligand used.
| Step | Action |
| 1. | In a clean, dry reaction vial, dissolve the Alkyne-functionalized POI Ligand (1.0 eq.) and This compound (1.05 - 1.2 eq.) in a solvent mixture of DMF/t-BuOH/H₂O (4:1:1 v/v/v). |
| 2. | Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. |
| 3. | In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.2 - 0.5 eq.). |
| 4. | In another separate vial, prepare a fresh aqueous solution of Copper(II) Sulfate Pentahydrate (0.1 - 0.2 eq.). |
| 5. | To the stirred reaction mixture (from Step 2), add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. The solution may change color. |
| 6. | Stir the reaction vigorously at room temperature for 4-12 hours. |
| 7. | Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product and consumption of starting materials. |
3. Work-up and Purification
| Step | Action |
| 1. | Once the reaction is complete, dilute the mixture with water and extract the product with Dichloromethane (DCM) three times. |
| 2. | Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. |
| 3. | Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to obtain the crude product. |
| 4. | Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final, pure PROTAC. |
4. Characterization
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.
| Technique | Expected Outcome |
| ¹H and ¹³C NMR | Confirmation of the chemical structure, showing signals corresponding to the POI ligand, the pomalidomide moiety, the linker, and the newly formed triazole ring. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition and molecular weight of the synthesized PROTAC. |
| HPLC/UPLC | Assessment of purity, typically aiming for >95% for biological assays. |
Synthetic and Characterization Workflow
The overall process from starting materials to a fully characterized PROTAC follows a logical progression of synthesis, purification, and analysis.
Example Application Data
This compound has been successfully used to generate potent PROTAC degraders. For instance, it was used in the design of CP-10, a selective degrader of Cyclin-dependent kinase 6 (CDK6).[6][7]
| PROTAC Name | Target Protein | DC₅₀ (Degradation) | Reference |
| CP-10 | CDK6 | 2.1 nM | [6][7] |
Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. This value is typically determined by quantitative Western Blotting after treating cells with the PROTAC for a defined period (e.g., 24 hours).[10][11] Lower DC₅₀ values indicate higher degradation potency.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Pomalidomide-PEG1-C2-N3 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Pomalidomide-PEG1-C2-N3 reactions. The focus is on the click chemistry reaction, typically a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), used to conjugate the this compound moiety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based Cereblon (CRBN) ligand and a PEGylated linker with a terminal azide (B81097) (N3) group.[1] This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2] The azide group allows for its conjugation to a target protein ligand via "click chemistry," enabling the creation of a heterobifunctional molecule that can induce the degradation of a specific target protein.[2][3]
Q2: My this compound click chemistry reaction is resulting in a low yield. What are the common causes?
Low yields in CuAAC reactions involving Pomalidomide-azide derivatives can be attributed to several factors:
-
Oxygen Contamination: The active catalyst for the reaction is the Cu(I) ion, which is highly susceptible to oxidation to the inactive Cu(II) state by oxygen. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]
-
Impurity of Reagents: The purity of the this compound, the alkyne substrate, and all other reagents is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.[4]
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent (if applicable), and stabilizing ligand must be optimized for the specific substrates being used.[4]
-
Inadequate Ligand: A copper-stabilizing ligand is essential to prevent the precipitation of copper salts and to enhance the catalytic activity. The choice of ligand can significantly impact the reaction yield.[4]
-
Poor Solubility: Pomalidomide and its derivatives may have limited solubility in common reaction solvents, leading to a heterogeneous reaction mixture and consequently, reduced reaction rates.[4]
Q3: What are the recommended copper sources and ligands for this type of reaction?
A commonly used and effective combination is Copper(II) sulfate (B86663) (CuSO₄) as a pre-catalyst, which is then reduced in situ to the active Cu(I) species by a reducing agent like sodium ascorbate (B8700270).[4] For the ligand, tris-(benzyltriazolylmethyl)amine (TBTA) is often employed in organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred for reactions in aqueous or partially aqueous media. The ligand plays a crucial role in stabilizing the Cu(I) catalyst and preventing the formation of side products.[4]
Q4: How can I improve the solubility of my this compound in the reaction?
To enhance solubility, the use of a co-solvent system is often effective. Mixtures such as Dimethylformamide (DMF)/water, Dimethyl sulfoxide (B87167) (DMSO)/tert-butanol/water, or DMSO/water are frequently used.[4][5] The optimal solvent system will depend on the specific properties of your alkyne-containing substrate.
Q5: My reaction starts but does not proceed to completion. What should I do?
If the reaction stalls, it may be due to the degradation or deactivation of the catalyst. A potential solution is to add a second portion of the copper catalyst and the reducing agent (e.g., sodium ascorbate). It is also crucial to re-verify that the reaction is adequately protected from oxygen.[4]
Q6: Are there alternatives to copper-catalyzed click chemistry for this conjugation?
Yes, for applications where the potential cytotoxicity of copper is a concern, such as in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a widely used alternative.[6] This method involves reacting the azide with a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN), which proceeds efficiently without the need for a metal catalyst.[6]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in this compound click chemistry reactions.
| Symptom | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Inactive catalyst | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure all solvents and solutions are thoroughly degassed. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[4] |
| Impure reagents | Confirm the purity of this compound and the alkyne substrate using analytical techniques like NMR or LC-MS. Purify the reagents if necessary.[4] | |
| Reaction Starts but Stalls | Catalyst degradation | Add a second charge of the CuSO₄/ligand and sodium ascorbate to the reaction mixture.[4] |
| Insufficient reducing agent | Ensure there is a molar excess of the reducing agent relative to the copper catalyst.[4] | |
| Formation of Side Products | Oxidation of sensitive groups | Thoroughly degas all solvents. Utilize a copper-stabilizing ligand to protect the catalyst.[4] |
| Decomposition of reagents | Avoid excessive heat unless the protocol specifies it. Ensure the pH of the reaction mixture is within a stable range (typically pH 4-12).[4] | |
| Difficulty in Product Purification | Presence of copper | After the reaction is complete, add a copper chelator such as EDTA to facilitate its removal during the workup and purification steps.[4] |
| Similar polarity of product and starting materials | Optimize the chromatography conditions (e.g., gradient, solvent system) to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol and may require optimization for your specific alkyne substrate.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh immediately before use.[5]
2. Reaction Setup:
-
In a clean, dry reaction vial, add the this compound solution (1.1 equivalents) and the alkyne substrate solution (1.0 equivalent).
-
Add a solvent mixture, such as t-BuOH/H₂O (1:1) or DMSO, to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.[5]
-
Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may turn a pale blue.[5]
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should become colorless or pale yellow.[5]
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-16 hours.[5]
4. Work-up and Purification:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as Ethyl Acetate or Dichloromethane (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM).[5]
Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of neosubstrates.
Experimental Workflow for CuAAC Reaction
Caption: A typical workflow for a Pomalidomide-azide CuAAC reaction.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield in CuAAC reactions.
References
Technical Support Center: Optimizing Linker Length for Pomalidomide-Based PROTACs
Welcome to the technical support center for the optimization of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals working on targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments aimed at improving the degradation of target proteins by optimizing the linker length of pomalidom-ide-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are hetero-bifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They function by simultaneously binding to the target protein and the Cereblon (CRBN) E3 ubiquitin ligase, via the pomalidomide (B1683931) ligand. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2]
Q2: Why is the linker length so critical for the efficacy of a pomalidomide-based PROTAC?
A2: The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[3][4] An optimal linker length ensures the correct spatial orientation of the target protein and E3 ligase to facilitate efficient ubiquitination.[2] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[2][4] Conversely, a linker that is too long may not effectively bring the two proteins together, leading to an entropically unfavorable complex and reduced degradation efficiency.[2][4]
Q3: What are the most common types of linkers used for pomalidomide-based PROTACs?
A3: The most common linker strategies involve the use of polyethylene (B3416737) glycol (PEG) chains or alkyl chains of varying lengths.[4] PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[4] Alkyl linkers are more hydrophobic and offer synthetic simplicity and conformational flexibility.[4] The choice between them often depends on the properties of the target protein and the warhead being used.[4]
Q4: How do I choose the initial linker lengths to screen for my pomalidomide-based PROTAC?
A4: A common strategy is to synthesize a small library of PROTACs with varying linker lengths.[3] Based on published data, starting with linkers that result in a chain of approximately 12-20 atoms between the two ligands is a reasonable starting point.[3] For some targets, a minimum linker length of 15 atoms has been found to be necessary for good activity, with the optimal length being 16-17 atoms.[2][4]
Q5: What is the "hook effect" in the context of PROTACs?
A5: The "hook effect" occurs at high concentrations of a PROTAC, where the PROTAC forms binary complexes with either the target protein or the E3 ligase, but not the desired ternary complex.[4] This leads to a reduction in degradation efficiency at higher concentrations.[4] Optimizing the linker can help to minimize this effect.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation.[3] 2. Low cell permeability of the PROTACs.[3] 3. Low Cereblon (CRBN) expression in the cell line.[3] 4. Instability of the PROTAC molecule.[3] | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers).[3] 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability.[3][5] 3. Confirm CRBN expression in your cell line via Western Blot. If low, consider using a different cell line with higher CRBN expression.[3] 4. Evaluate the chemical stability of your PROTAC under experimental conditions. |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or health.[3] 2. Inaccurate PROTAC concentrations.[3] 3. Variability in incubation times.[3] | 1. Ensure consistent cell seeding and monitor cell health throughout the experiment.[3] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions.[3] 3. Use a precise timer for all incubation steps.[3] |
| Target engagement is observed, but there is no degradation. | 1. The ternary complex being formed is non-productive.[2] 2. The linker's attachment points or its rigidity/flexibility may orient the proteins in a way that is not conducive to ubiquitination.[2] | 1. Synthesize PROTACs with different linker attachment points on the pomalidomide or warhead moiety.[2] 2. Experiment with linkers of varying rigidity to alter the conformational dynamics of the ternary complex.[6] 3. Use biophysical assays like AlphaLISA or NanoBRET to directly measure ternary complex formation and stability.[2][4] |
| PROTAC has low cell permeability. | 1. High molecular weight and polar surface area of the PROTAC.[2] 2. The linker contributes significantly to these properties.[2] | 1. Modify the linker to be more hydrophobic (e.g., using alkyl chains instead of PEG) to potentially improve passive diffusion.[4] 2. Consider strategies to promote folded conformations of the PROTAC that can shield polar surface areas and enhance cell permeability.[5] |
Quantitative Data Summary
The following tables summarize quantitative data for pomalidomide-based PROTACs, highlighting the impact of linker length and composition on their degradation efficiency (DC50 and Dmax).
Table 1: Pomalidomide-based PROTACs Targeting BTK [7]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | PEG | 12 | C4 | 100 | 85 | MOLM-14 |
| Compound 16 | PEG | 15 | C4 | 50 | 95 | MOLM-14 |
Table 2: Pomalidomide-based PROTACs Targeting Wild-Type EGFR [7]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Alkyl-ether | 25 | >90 | HeLa |
| PROTAC 2 | PEG3 | 10 | >95 | HeLa |
Note: Data is compiled from different studies, and experimental conditions may vary, making direct comparisons challenging.[4][8]
Experimental Protocols
Protocol 1: General Synthesis of Pomalidomide-Based PROTACs with Varying Linker Lengths
This protocol provides a general scheme for the synthesis of pomalidomide-PROTACs with varying linker lengths using a "click chemistry" approach.[1][9]
-
Synthesis of Pomalidomide-Linker-Azide:
-
To a solution of pomalidomide in DMF, add potassium carbonate and an excess of a dibromoalkane (e.g., 1,5-dibromopentane (B145557) for a C5 linker).[1]
-
Stir the reaction mixture at 60°C for 12 hours.[1]
-
After workup and purification, react the resulting N-bromoalkyl-pomalidomide with sodium azide (B81097) in a suitable solvent like DMF to yield the pomalidomide-linker-azide.[1]
-
-
Synthesis of Alkyne-Functionalized Warhead:
-
Synthesize or procure the warhead (ligand for the protein of interest) with a terminal alkyne functionality.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the pomalidomide-linker-azide (1.1 equivalents) and the alkyne-functionalized warhead (1 equivalent) in a solvent mixture such as THF/water.[2]
-
Prepare a catalyst solution of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) in water.[2]
-
Add the catalyst solution to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).[2]
-
Purify the final PROTAC product by column chromatography or preparative HPLC.
-
Protocol 2: Protein Degradation Analysis by Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[3]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[3]
-
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.[4]
-
Reagent Preparation:
-
Assay Plate Setup:
-
Bead Addition:
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[4]
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs. The "hook effect" may be observed at high PROTAC concentrations.[4]
-
Visualizations
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Caption: A systematic approach for optimizing PROTAC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pomalidomide-PEG1-C2-N3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pomalidomide-PEG1-C2-N3. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and recommended experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C under an inert gas like nitrogen.[][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Solutions should also be stored under a nitrogen atmosphere.
Q3: What are the typical shipping conditions for this compound?
A3: this compound is generally shipped at room temperature in the continental US, though this may vary for other locations.[4]
Q4: How stable is the azide (B81097) functional group in this compound?
A4: The azide group in this compound is designed for use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] Linkers containing triazoles, which are formed from these reactions, are known to be metabolically stable.[][4] This implies that the azide group is sufficiently stable for these conjugation chemistries.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at the recommended temperature and under an inert atmosphere. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Verify the concentration of your stock solution using a suitable analytical method such as UV-Vis spectroscopy or HPLC. | |
| Low yield in click chemistry reaction | Degradation of the azide functionality. | Use freshly prepared solutions of the compound for your reaction. Ensure that your reaction conditions are compatible with the stability of the azide group. |
| Impurities in the compound. | Confirm the purity of the compound using an appropriate analytical technique. If impurities are detected, purification may be necessary. | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent. | The PEG1 spacer is intended to improve solubility in aqueous environments.[2] However, if precipitation occurs, gentle heating or sonication may aid dissolution. For in vivo applications, co-solvents such as DMSO, PEG300, and Tween-80 can be used. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Atmosphere |
| Solid | -20°C | Long-term | Inert gas (e.g., Nitrogen)[][2] |
| In Solvent | -80°C | Up to 6 months[3] | Inert gas (e.g., Nitrogen) |
| In Solvent | -20°C | Up to 1 month[3] | Inert gas (e.g., Nitrogen) |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use tubes and store at -80°C or -20°C under a nitrogen atmosphere.
Protocol 2: General Procedure for Assessing Compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., temperature, pH).
-
Sample Preparation: Prepare multiple identical samples of this compound at a known concentration in a relevant buffer or solvent.
-
Stress Conditions: Expose the samples to the desired stress conditions (e.g., elevated temperature, different pH values, light exposure). Include a control sample stored under recommended conditions (-20°C in the dark).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each stressed sample and the control sample.
-
Analysis: Analyze the aliquots using a suitable analytical method to quantify the amount of intact this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is recommended for this purpose.
-
Data Evaluation: Compare the concentration of the parent compound in the stressed samples to the control sample at each time point to determine the rate of degradation.
Visualizing Experimental Workflow
Below is a diagram illustrating a typical workflow for investigating a stability issue with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Avoiding off-target effects with pomalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: The most significant off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide (B1683931) moiety, which can act as a "molecular glue" to recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized off-targets are zinc finger (ZF) transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects.[1]
Q2: How can the design of the PROTAC influence its off-target profile?
A2: The design of the PROTAC molecule, particularly the linker and its attachment point to the pomalidomide scaffold, is critical in determining its off-target profile.
-
Linker Attachment Point: Modifications at the C5 position of the pomalidomide's phthalimide (B116566) ring are preferred over the C4 position. C5 modifications can create steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation.[5]
-
Linker Composition and Length: The linker's length and chemical composition influence the geometry and stability of the ternary complex (Target Protein-PROTAC-CRBN).[6] An optimal linker length is crucial; a linker that is too short may cause steric clashes, while a linker that is too long may not effectively bring the target and E3 ligase into proximity.[7] The composition (e.g., PEG-based, aliphatic) affects the PROTAC's solubility and cell permeability.[5]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][6] This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex.[5][6]
To mitigate the hook effect:
-
Perform a full dose-response curve: This will identify the optimal concentration range for maximal degradation (DC50 and Dmax) and reveal the bell-shaped curve characteristic of the hook effect.[5][6]
-
Use lower concentrations: Subsequent experiments should be conducted within the optimal concentration range.[6]
Q4: What are essential controls for a PROTAC experiment?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: A control group treated with the vehicle (e.g., DMSO) used to dissolve the PROTAC.[8][9]
-
Inactive Control PROTAC: A molecule structurally similar to your active PROTAC but with a modification that prevents it from forming a ternary complex. This could be an epimer of the E3 ligase ligand that doesn't bind to CRBN or a version with a non-binding "warhead" for the target protein. This helps distinguish between effects caused by target degradation and other pharmacological effects of the molecule.
-
Non-degrading Target Binder: The "warhead" molecule alone can be used as a control to assess the effects of target inhibition without degradation.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with pomalidomide-based PROTACs.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak degradation of the target protein | 1. Poor cell permeability of the PROTAC. [6] 2. Inefficient ternary complex formation. [6][10] 3. Low expression of CRBN in the cell line. [10] 4. Instability of the PROTAC compound. | 1. Assess cell permeability: Use assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[6] Modify the linker to improve physicochemical properties.[6] 2. Confirm ternary complex formation: Use biophysical assays like NanoBRET™ to measure the proximity of the target protein and E3 ligase.[6][11] Synthesize a library of PROTACs with varying linker lengths and compositions to optimize ternary complex formation.[5] 3. Verify CRBN expression: Check CRBN protein levels in your cell line by Western blot.[10] 4. Check PROTAC stability: Assess the stability of your PROTAC in the cell culture medium over the course of the experiment. |
| High off-target protein degradation (e.g., zinc-finger proteins) | 1. Pomalidomide moiety is recruiting neosubstrates. [1] 2. Suboptimal linker design. 3. High PROTAC concentration. | 1. Confirm off-target degradation: Use global proteomics to identify all degraded proteins. Confirm specific off-targets by Western blot.[12] 2. Redesign the PROTAC: Ensure the linker is attached at the C5 position of the pomalidomide.[5] Experiment with different linker lengths and compositions. 3. Optimize PROTAC concentration: Use the lowest effective concentration that achieves robust on-target degradation.[1] |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes. [5][6] | Perform a detailed dose-response analysis: Identify the optimal concentration for maximal degradation and avoid using concentrations in the hook effect range.[5][6] |
| High cell toxicity | 1. Off-target effects of the PROTAC. 2. High concentration of the PROTAC or solvent. | 1. Investigate off-targets: Use global proteomics to identify potential off-target proteins whose degradation may be causing toxicity. 2. Perform a cell viability assay: Determine the cytotoxic concentration of your PROTAC and the solvent. Lower the PROTAC concentration if possible. |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize your protocol: Maintain consistent cell passage numbers and confluency. Use freshly prepared reagents and ensure the stability of the PROTAC in your experimental buffer. Follow a standardized experimental protocol meticulously. |
Quantitative Data Summary
Table 1: Binding Affinities of Ligands to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM, ~2 µM, ~3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Lenalidomide | ~178 nM | ~1.5 µM, ~2 µM, ~2.694 µM, ~3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Thalidomide | ~250 nM | Competitive Titration |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[6]
Table 2: Representative Degradation Data for Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line |
| BRD4 | Value | >90% | e.g., HeLa |
| FLT3 | Value | >90% | e.g., MOLM-14 |
| c-Kit | Value | >80% | e.g., Kasumi-1 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, cell line, and experimental conditions. The values in this table are illustrative.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is to assess the degradation of a target protein and known off-target proteins.
Materials:
-
Cell line of interest
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein, a known off-target (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[8]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities. Normalize the target and off-target protein signals to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
Global Proteomics for Off-Target Identification (LC-MS/MS)
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives robust on-target degradation and a vehicle control. A shorter treatment time (e.g., 6-8 hours) is often preferred to enrich for direct degradation targets.[13]
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the total protein. Digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay measures the PROTAC-induced proximity between the target protein and CRBN.
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® (acceptor).
-
Compound Treatment: Add serial dilutions of the PROTAC to the transfected cells. To distinguish between ternary complex formation and degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[11]
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[11]
-
Signal Measurement: Measure the donor and acceptor emissions using a luminometer.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of target degradation.
Caption: Logical relationship for mitigating off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biocompare.com [biocompare.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pomalidomide-PEG1-C2-N3 PROTAC
This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing Pomalidomide-PEG1-C2-N3, a PROTAC precursor molecule. The azide (B81097) (N3) group allows for the subsequent attachment of a target-binding ligand via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, the 4-fluoro or 4-chloro position of a pomalidomide (B1683931) precursor is displaced by the amine group of a pre-synthesized PEG1-C2-N3 linker. Alternatively, one can start with 4-aminopomalidomide and build the linker piece by piece, though this is often less efficient.
Q2: I am observing low yields in my primary coupling reaction. What are the potential causes?
A2: Low yields in the SNAr coupling of pomalidomide with the amine-linker can be due to several factors:
-
Insufficiently anhydrous conditions: Water can compete with the amine nucleophile.
-
Suboptimal base: The choice of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is crucial to deprotonate the amine without causing side reactions.
-
Incorrect temperature: While heating is often required to drive the reaction, excessive temperatures can lead to degradation of starting materials or the product.
-
Poor solubility: Pomalidomide and its derivatives can have poor solubility in common organic solvents.
Q3: The purification of my final product by silica (B1680970) gel chromatography is proving difficult. What can I do?
A3: PROTAC molecules are notoriously difficult to purify via traditional silica gel chromatography due to their amphiphilic nature, which can cause streaking and poor separation. Consider the following:
-
Reverse-phase chromatography (C18): This is often the most effective method for purifying PROTACs. A gradient of water/acetonitrile (B52724) or water/methanol (B129727) with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Alternative normal phase: If you must use normal phase, consider using a different stationary phase like alumina (B75360) or a diol-bonded silica.
-
Solvent system modification: Adding a small amount of a polar solvent like methanol or an amine like triethylamine (B128534) to your elution solvent can sometimes improve peak shape on silica gel.
Q4: How do I confirm the successful synthesis and purity of this compound?
A4: A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.
-
HPLC/UPLC: To assess the purity of the final compound. An ideal purity for biological assays is >95%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting materials. 3. Incorrect reaction conditions. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure all reagents are pure and the reaction is run under an inert atmosphere (N₂ or Ar). 3. Optimize the temperature, solvent, and base. Consider a stronger, non-nucleophilic base or a higher boiling point solvent like DMSO or NMP. |
| Multiple Spots on TLC/LC-MS | 1. Presence of side products. 2. Degradation of the product. 3. Incomplete reaction. | 1. Re-evaluate the reaction conditions to minimize side reactions (e.g., lower temperature). 2. Ensure the workup and purification steps are performed promptly to avoid degradation. 3. If starting material is present, try to drive the reaction to completion by adding more of the excess reagent or increasing the reaction time. |
| Difficulty in Product Purification | 1. Product streaking on silica gel. 2. Co-elution with impurities. | 1. Switch to reverse-phase HPLC for purification. 2. If using silica gel, try adding 0.1-1% triethylamine or acetic acid to the eluent to improve peak shape. 3. Consider a different solvent system for chromatography. |
| Inconsistent NMR Spectra | 1. Presence of rotamers. 2. Impurities. 3. Poor solubility in NMR solvent. | 1. The amide bonds in pomalidomide can lead to rotamers, causing peak broadening or doubling. Acquiring the spectrum at a higher temperature can sometimes coalesce these peaks. 2. Purify the sample further. 3. Use a different deuterated solvent like DMSO-d₆ or DMF-d₇. |
| Product Instability | 1. The azide group is sensitive to reducing agents. 2. The phthalimide (B116566) ring can be susceptible to hydrolysis under strongly basic or acidic conditions. | 1. Avoid using reducing agents like DTT or TCEP in downstream applications until after the click reaction. 2. Maintain a neutral pH during workup and storage. Store the final compound as a solid, desiccated, and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the coupling of 4-fluoropomalidomide with an amino-PEG1-C2-azide linker.
Materials:
-
4-fluoropomalidomide
-
2-(2-aminoethoxy)ethyl azide (amino-PEG1-C2-N3 linker)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel or C18 reverse-phase silica
Procedure:
-
To a solution of 4-fluoropomalidomide (1.0 eq) in anhydrous DMSO, add the amino-PEG1-C2-N3 linker (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (N₂ or Ar) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel or reverse phase C18) to obtain the desired this compound.
Protocol 2: Analytical Characterization
¹H NMR:
-
Dissolve 2-5 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Process the data and integrate the peaks to confirm the proton count.
HRMS:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain the high-resolution mass spectrum and confirm the elemental composition.
Reverse-Phase HPLC:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject onto a C18 column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) to determine the purity.
Visualizations
Caption: General workflow for the synthesis and quality control of this compound.
Caption: Troubleshooting logic for addressing low-yield synthesis reactions.
Pomalidomide-based PROTAC degradation efficiency issues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The resources provided here address common challenges related to degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are hetero-bifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They consist of three components: a ligand that binds to the POI, a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The PROTAC works by forming a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[3] This proximity induces the E3 ligase to tag the target protein with ubiquitin chains, marking it for degradation by the 26S proteasome.[2][4] The PROTAC is then released and can catalyze further degradation cycles.[3]
Q2: Why is the linker component so critical for PROTAC efficacy?
A2: The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy. Its length, composition (e.g., PEG vs. alkyl chains), and attachment points dictate the geometry and stability of the ternary complex.[5][6] An optimal linker is essential for orienting the target protein and E3 ligase correctly to facilitate efficient ubiquitination.[5] A linker that is too short can cause steric hindrance, while a linker that is too long may not bring the proteins into close enough proximity, leading to inefficient degradation.[5][7] Therefore, linker length and composition must be empirically optimized for each specific target and warhead combination.[5][]
Q3: What is the "hook effect" in PROTAC experiments?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations, resulting in a characteristic bell-shaped dose-response curve.[9][10] This occurs because excessive PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN).[9][11][12] These binary complexes are not functional for degradation and can sequester the necessary components, reducing the overall degradation efficiency.[13]
Q4: What are the common off-target effects associated with pomalidomide-based PROTACs?
A4: The primary off-target effects stem from the inherent activity of the pomalidomide moiety itself. Pomalidomide is known to recruit endogenous "neosubstrates" to the CRBN E3 ligase for degradation.[13][14] The most well-characterized off-targets are zinc finger (ZF) transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).[11][13][15] The degradation of these proteins can lead to unintended biological consequences.[13] Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to reduce the degradation of these off-target ZF proteins by creating steric hindrance.[16][17][18]
Troubleshooting Guide
Problem 1: I am observing no or very poor degradation of my target protein.
This is a common issue that can arise from multiple factors related to the PROTAC molecule, the experimental system, or the assay itself.
-
Possible Causes & Solutions:
-
Ineffective Ternary Complex Formation: The geometry or stability of the ternary complex may be non-productive.
-
Poor Cell Permeability: PROTACs are often large molecules with high molecular weights that can struggle to cross the cell membrane.[9]
-
Low CRBN Expression: The cell line used may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by pomalidomide.
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized.
-
Solution: Evaluate the chemical stability of your PROTAC in media over the time course of your experiment using LC-MS/MS.[20]
-
-
Problem 2: My dose-response curve is bell-shaped (the "Hook Effect").
This indicates that at higher concentrations, your PROTAC is becoming less effective.
-
Possible Causes & Solutions:
-
Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex.[9][13]
-
Solution: Perform a wide dose-response experiment, including very low (nanomolar) and high concentrations, to identify the optimal concentration range that yields maximal degradation (the "sweet spot").[9][10]
-
Solution: Design PROTACs that promote positive cooperativity in the ternary complex. Strong cooperative binding can stabilize the ternary complex over the binary ones, potentially mitigating the hook effect.[9]
-
-
Problem 3: I am observing significant off-target protein degradation.
This is a critical issue for the specificity and potential therapeutic use of the PROTAC.
-
Possible Causes & Solutions:
-
Inherent Pomalidomide Activity: The pomalidomide moiety itself can recruit and degrade neosubstrates like zinc-finger proteins (e.g., IKZF1, IKZF3).[15]
-
Solution: Run a control experiment with pomalidomide alone to distinguish its inherent activity from the intended on-target degradation.[15]
-
Solution: Redesign the PROTAC using pomalidomide analogs with modifications at the C5 position of the phthalimide ring, which has been shown to reduce off-target ZF degradation.[15][16]
-
-
Global Off-Target Effects: The PROTAC may be degrading other unintended proteins beyond the known pomalidomide neosubstrates.
-
Problem 4: I am seeing high variability in degradation between replicate experiments.
-
Possible Causes & Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell seeding density, passage number, or overall cell health can affect the efficiency of the ubiquitin-proteasome system.[9]
-
Solution: Standardize all cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[2]
-
-
Inaccurate PROTAC Concentrations: Errors in preparing or validating stock solutions can lead to inconsistent results.
-
Solution: Carefully prepare and validate the concentrations of your PROTAC stock solutions before each experiment.[2]
-
-
Variability in Incubation Times: Inconsistent treatment times can affect the extent of degradation.
-
Solution: Use a precise timer for all incubation and treatment steps to ensure consistency across all samples and experiments.[2]
-
-
Quantitative Data Summary
Quantitative data is essential for comparing the efficacy and binding characteristics of different PROTACs and their components.
Table 1: Binding Affinities of Common Ligands to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
|---|---|---|---|
| Pomalidomide | ~157 nM[21] | 1.2 - 3 µM[21] | Competitive Titration, TR-FRET[21] |
| Lenalidomide | ~178 nM[21] | 1.5 - 3 µM[21] | Competitive Titration, TR-FRET[21] |
| Thalidomide | - | ~1.8 µM | Competitive Binding Assay |
Table 2: Example Degradation Efficiency Parameters for Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax | Time Point |
|---|---|---|---|---|---|
| Compound 15 | EGFRWT | A549 | 43.4 nM[22] | >90% | - |
| Compound 16 | EGFRWT | A549 | 32.9 nM[22] | >90% | - |
| ZQ-23 | HDAC8 | - | 147 nM[23] | 93%[23] | 10 hours[23] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target, cell line, and experimental conditions.
Key Experimental Protocols
Protocol 1: Western Blotting to Quantify Protein Degradation
This protocol is used to measure the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][16]
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system.[16] Re-probe the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize the data.[16]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[1][3]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[3]
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration. To prevent the degradation of the target protein and stabilize the complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[1][3]
-
Cell Lysis: Lyse the cells using a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[3]
-
Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. Incubate the cleared lysates with an antibody against your target protein overnight at 4°C to form antibody-protein complexes.[3]
-
Pull-Down: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.[3]
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.[3][4]
-
Western Blot Analysis: Analyze the eluted proteins by Western Blot. Probe one membrane with an antibody against the target protein (to confirm successful IP) and another membrane with an antibody against CRBN to detect its co-immunoprecipitation. A band for CRBN in the target protein IP lane indicates ternary complex formation.[3]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[1]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block degradation, allowing the ubiquitinated target protein to accumulate.[1]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to inactivate deubiquitinase enzymes (DUBs) and preserve the ubiquitinated state of the protein. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration for the IP step.[4]
-
Immunoprecipitation: Perform an immunoprecipitation for the target protein as described in Protocol 2 (steps 3-5).
-
Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer to a membrane and probe with a primary antibody against ubiquitin. A high molecular weight smear or ladder of bands in the PROTAC and MG132 co-treated sample indicates poly-ubiquitination of the target protein.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Formation with Pomalidomide-PEG1-C2-N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pomalidomide-PEG1-C2-N3. Our goal is to help you overcome common challenges and optimize the formation of productive ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a pre-functionalized chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It comprises three key components:
-
Pomalidomide (B1683931): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
PEG1 linker: A short, single polyethylene (B3416737) glycol unit that connects the pomalidomide to the azide (B81097) group.
-
Azide (N3) group: A reactive handle for "click chemistry," enabling covalent conjugation to a ligand designed to bind your protein of interest (POI).[1][3]
Its primary application is in the rapid and efficient synthesis of pomalidomide-based PROTACs for inducing the degradation of a target protein.[1][2]
Q2: How do I conjugate my protein of interest (POI) ligand to this compound?
A2: The azide group on this compound allows for conjugation to your POI ligand using click chemistry.[1][3] The two most common methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method requires a terminal alkyne on your POI ligand and a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that involves reacting the azide with a strained alkyne, such as DBCO or BCN, on your POI ligand.[1][3]
A detailed protocol for CuAAC is provided in the "Experimental Protocols" section below.
Q3: What are the potential advantages and disadvantages of the short PEG1 linker in this compound?
A3: The short PEG1 linker has distinct characteristics that can influence PROTAC performance:
| Advantages | Disadvantages |
| Reduced Molecular Weight: Contributes to better cell permeability and pharmacokinetic properties. | Potential for Steric Hindrance: The short length may not provide enough flexibility to avoid clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4][5][6] |
| Increased Rigidity: Can lead to a more defined and stable ternary complex conformation if a productive orientation is achieved. | Suboptimal Orientation: The linker might not position the target protein correctly for ubiquitination, even if a ternary complex forms.[4] |
| May Enhance Selectivity: In some cases, a shorter linker can improve selectivity for one target over another. | Impaired Binary Binding: The short linker can sometimes negatively impact the binding affinity to either the target protein or the E3 ligase.[7] |
Troubleshooting Guide
This guide addresses common issues encountered when using PROTACs synthesized with this compound.
Problem 1: My PROTAC shows good binding to both the target protein and CRBN in binary assays, but I don't observe any protein degradation.
This is a frequent challenge in PROTAC development and often points to issues with ternary complex formation or the subsequent ubiquitination step.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length: The PEG1 linker may be too short, leading to steric hindrance.[4][5][6] | Synthesize additional PROTACs with longer linkers (e.g., PEG3, PEG5) to assess the impact of linker length on degradation. |
| Unfavorable Ternary Complex Conformation: The formed complex may not orient a lysine (B10760008) residue on the target protein towards the E2 ubiquitin-conjugating enzyme.[4] | Alter the attachment point of the linker on your POI ligand. Even a small change can significantly alter the ternary complex geometry.[6] |
| Poor Cell Permeability: Despite the lower molecular weight, the overall physicochemical properties of the final PROTAC might limit its entry into cells. | Perform a cellular uptake assay to determine the intracellular concentration of your PROTAC. If permeability is low, consider formulation strategies or linker modifications to improve solubility.[5][8] |
| No Ubiquitination: A stable ternary complex forms, but no ubiquitination occurs. | Conduct an in-vitro ubiquitination assay to confirm if your target protein is being ubiquitinated in the presence of your PROTAC, CRBN, and the necessary ubiquitin machinery. |
Problem 2: I'm observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations.
The hook effect is a common phenomenon with PROTACs and arises from the formation of non-productive binary complexes at high concentrations.[4]
| Possible Cause | Suggested Solution |
| High PROTAC Concentration: Excess PROTAC saturates both the target protein and CRBN, preventing the formation of the 1:1:1 ternary complex. | Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Test lower concentrations, often in the nanomolar to low micromolar range.[4] |
| Low Cooperativity: The PROTAC does not sufficiently stabilize the ternary complex over the binary complexes. | Use biophysical assays like SPR or ITC to measure the cooperativity of ternary complex formation. A low cooperativity value (α) may indicate that linker optimization is needed. |
Quantitative Data Summary
The following table summarizes representative data from biophysical assays used to characterize ternary complex formation. These values are illustrative and will vary depending on the specific target protein and POI ligand.
| Assay | Parameter | Representative Value | Interpretation |
| Surface Plasmon Resonance (SPR) | Binary KD (PROTAC to Target) | 100 nM | Affinity of the PROTAC for the target protein alone. |
| Binary KD (PROTAC to CRBN) | 500 nM | Affinity of the PROTAC for the E3 ligase alone. | |
| Ternary KD (Target to PROTAC-CRBN) | 50 nM | Affinity of the target protein to the pre-formed PROTAC-CRBN complex. | |
| Isothermal Titration Calorimetry (ITC) | Cooperativity (α) | > 1 | A value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.[9] |
| Cell-Based Degradation Assay | DC50 | 2.1 nM (for CP-10 targeting CDK6)[1][2] | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | > 90% | The maximum percentage of protein degradation achieved. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes a general method for conjugating an alkyne-functionalized POI ligand to this compound.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Deionized water
Procedure:
-
In a clean vial, dissolve this compound (1.0 equivalent) and your alkyne-functionalized POI ligand (1.0-1.2 equivalents) in DMSO.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (1-2 equivalents) in deionized water.
-
Prepare a solution of CuSO₄ (0.1 equivalents) in deionized water.
-
If using THPTA, add it to the reaction mixture at 5 equivalents relative to copper.
-
Add the CuSO₄ solution to the reaction vial containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is for assessing the degradation of the target protein in cells treated with your PROTAC.
Materials:
-
Cells expressing the target protein
-
Your synthesized PROTAC
-
DMSO (cell culture grade)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
Visualizations
Caption: The mechanism of action for a pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
Pomalidomide-PEG1-C2-N3 Reaction and Purification Technical Support Center
Welcome to the technical support center for the synthesis and purification of Pomalidomide-PEG1-C2-N3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental workflow of this Pomalidomide-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorothalidomide with an amine-terminated PEG linker, specifically 1-(2-aminoethoxy)-2-azidoethane, in the presence of a non-nucleophilic base.
Q2: Why is 4-fluorothalidomide used as the starting material?
A2: The fluorine atom on the phthalimide (B116566) ring of 4-fluorothalidomide acts as a good leaving group in SNAr reactions. The electron-withdrawing nature of the adjacent phthalimide carbonyl groups activates the aromatic ring for nucleophilic attack by the amine of the PEG linker.
Q3: What are the most common byproducts in this reaction?
A3: Two primary byproducts are commonly observed:
-
4-(dimethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This byproduct arises from the decomposition of N,N-dimethylformamide (DMF) when used as a solvent at elevated temperatures, which generates dimethylamine (B145610) that can react with 4-fluorothalidomide.[1][2][3] This impurity can be challenging to separate from the desired product due to similar polarities.[1][2]
-
Glutarimide (B196013) Displacement Product: Nucleophilic attack of the amine linker can also occur at the carbonyl carbon of the phthalimide, leading to the displacement of the glutarimide ring. This results in a byproduct that may co-elute with the desired product during chromatography.
Q4: How can the formation of byproducts be minimized?
A4: To minimize the formation of the 4-(dimethylamino) byproduct, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO) as the solvent instead of DMF, especially when the reaction is heated.[4] To reduce the glutarimide displacement byproduct, optimizing reaction temperature and time is crucial. Using a slight excess of the amine linker can also help drive the desired SNAr reaction to completion.
Q5: What purification methods are most effective for this compound?
A5: The most common and effective purification methods are:
-
Flash Column Chromatography: This is a standard method for purifying the crude product. A silica (B1680970) gel column with a gradient elution of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.[5][6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reverse-phase preparative HPLC is often employed. A C18 column with a gradient of acetonitrile (B52724) in water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inactive amine linker. | 1. Increase reaction temperature and/or time. Monitor reaction progress by TLC or LC-MS. 2. Ensure anhydrous reaction conditions. Use a non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Verify the purity and integrity of the amine-PEG-azide linker. |
| Presence of a Major Byproduct with a Mass of Pomalidomide + Dimethylamine | Use of DMF as a solvent at elevated temperatures. | Switch the reaction solvent to DMSO.[4] If DMF must be used, try to run the reaction at a lower temperature for a longer duration. |
| Presence of a Byproduct with a Mass Corresponding to Glutarimide Displacement | The amine linker is attacking the phthalimide carbonyl. | Optimize the reaction temperature; avoid excessive heating. Consider using a milder base. |
| Difficult Purification (Co-elution of Product and Byproducts) | Similar polarity of the desired product and impurities. | 1. For column chromatography, use a shallower solvent gradient to improve separation. 2. Consider using a different stationary phase for chromatography. 3. Employ preparative HPLC for more challenging separations.[5] |
| Product Appears Oily or is Difficult to Solidify | Residual solvent or minor impurities. | 1. Ensure complete removal of high-boiling solvents like DMSO or DMF under high vacuum. 2. Try precipitating the product from a solution with a non-solvent. 3. Lyophilization from a suitable solvent system can also yield a solid product. |
Experimental Protocols
General Synthesis of this compound
-
To a solution of 4-fluorothalidomide (1.0 equivalent) in anhydrous DMSO, add 1-(2-aminoethoxy)-2-azidoethane (1.1-1.5 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove DMSO and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
| Parameter | Typical Value/Condition |
| Solvent | DMSO (preferred), DMF |
| Base | DIPEA |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 24 hours |
| Purification | Flash Column Chromatography, Preparative HPLC |
Visualized Workflows and Pathways
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Competing reaction pathways leading to byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-(2,6-dioxo-3-piperidyl)-4-[2-(2-hydroxyethoxy)ethylamino]isoindoline-1,3-dione, 2143097-10-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pomalidomide-PEG Linkers for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Pomalidomide (B1683931), a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, is a frequently utilized component in PROTAC development. The nature of the polyethylene (B3416737) glycol (PEG) linker attached to pomalidomide significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.
This guide provides a comparative analysis of Pomalidomide-PEG1-C2-N3 and other pomalidomide-PEG linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of novel protein degraders.
The Influence of PEG Linker Composition and Length
The linker in a pomalidomide-based PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[1] The composition and length of the PEG linker can significantly impact the PROTAC's:
-
Solubility and Cell Permeability: Hydrophilic PEG linkers can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[2]
-
Ternary Complex Formation: The flexibility and length of the PEG linker are critical for achieving the optimal orientation and proximity between the target protein and the E3 ligase, which is necessary for efficient ubiquitination.[3]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the degradation potency (DC50) and the maximal level of degradation (Dmax) of the target protein.[2]
Quantitative Comparison of Pomalidomide-PEG Linkers in PROTACs
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of PEG linker length and composition on their degradation performance.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Cyclin-Dependent Kinase 6 (CDK6)
| PROTAC | Pomalidomide Linker | Target | DC50 (nM) | Dmax (%) | Cell Line |
| CP-10 | This compound derived | CDK6 | 2.1 | >90 (estimated from blot) | U251 |
| PROTAC 36 | Pomalidomide-PEG (17 atoms) | CDK6 | Selective degradation of CDK6 | Not specified | MiaPaCa2 |
| PROTAC 37 (CP-10) | Pomalidomide-PEG derived | CDK6 | Robust degradation | Not specified | U251 |
Data for CP-10 was derived from a study that utilized this compound in its synthesis.[4][5] PROTAC 36 and 37 data is from a review on CDK inhibitors and PROTACs.[6]
Table 2: Comparative Performance of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | ~12 | >99 | Namalwa |
This data highlights that for BTK degradation, both an 8-atom and a 12-atom PEG linker can lead to highly potent degraders when attached to the C5 position of pomalidomide.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the evaluation process for these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Synthesis of Pomalidomide-PEG-Azide Linkers
The synthesis of pomalidomide-PEG-azide linkers, such as this compound, generally involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the fluorine atom at the C4 position of 4-fluorothalidomide is displaced by an amine-functionalized PEG linker that has a terminal azide (B81097) group.
General Protocol:
-
Reaction Setup: 4-Fluorothalidomide is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Reagents: An amine-PEG-azide linker and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), are added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to facilitate the SNAr reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography to yield the desired pomalidomide-PEG-azide linker.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with pomalidomide-based PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect the formation of the ternary complex.
Methodology:
-
Reagent Preparation: Prepare tagged recombinant proteins, such as GST-tagged target protein and His-tagged CRBN/DDB1 complex. Prepare the PROTAC compound at various concentrations.
-
Assay Plate Setup: In a suitable microplate, add the target protein, E3 ligase complex, and the PROTAC in an appropriate assay buffer. Incubate at room temperature to allow for complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark at room temperature.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the concentration for maximal ternary complex formation can be determined.
Conclusion
The rational design of the linker is a critical aspect of developing potent and selective pomalidomide-based PROTACs. As demonstrated by the compiled data, variations in PEG linker length and composition can have a profound impact on the degradation efficacy of the resulting PROTAC. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with different linkers, is essential for optimizing degradation potency and selectivity for a given target protein. The experimental protocols provided in this guide offer a robust framework for the evaluation and characterization of novel pomalidomide-PEG linker-based PROTACs.
References
- 1. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase [mdpi.com]
A Head-to-Head Comparison: Pomalidomide-PEG1-C2-N3 vs. Thalidomide-Based Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals in the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. A key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties lies in the choice of its constituent parts: the E3 ligase ligand and the linker connecting it to the target protein binder. This guide provides an objective comparison between a specific pomalidomide-based linker, Pomalidomide-PEG1-C2-N3, and the broader class of thalidomide-based linkers, both of which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This comparison is supported by a summary of experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the informed design of novel protein degraders.
Executive Summary
Pomalidomide (B1683931), a thalidomide (B1683933) analog, generally exhibits a higher binding affinity for the CRBN E3 ligase.[1][2] This enhanced affinity often translates to the formation of more stable and efficient ternary complexes (Target Protein-PROTAC-CRBN), resulting in more potent and efficacious protein degradation compared to thalidomide-based counterparts.[2][3] this compound offers a ready-to-use building block with a defined PEG linker and a reactive azide (B81097) handle for straightforward "click chemistry" conjugation.[4][5] While direct head-to-head studies with this compound against a specific thalidomide-based linker targeting the same protein are not extensively published, data from various studies targeting proteins like BRD4 allow for a comparative assessment.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 and Cyclin-Dependent Kinase 6 (CDK6), illustrating the performance of pomalidomide- and thalidomide-based degraders.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG linker | <1 | >95 | RS4;11 |
| dBET1 | Thalidomide derivative | PEG linker | ~1.8 | >95 | MV4;11 |
| PROTAC 3 | Thalidomide | Not specified | 0.1-0.3 | >90 | Not specified |
Note: Data is compiled from different studies, and experimental conditions may vary. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ represents the maximum degradation percentage.[3]
Table 2: Performance of a this compound Based PROTAC
| PROTAC ID | E3 Ligase Ligand-Linker | Target Protein | DC₅₀ (nM) | Cell Line |
| CP-10 | This compound | CDK6 | 2.1 | U251 (human glioblastoma) |
This data highlights the high potency achievable with a PROTAC synthesized using this compound.[4][5]
Key Differentiators: Pomalidomide vs. Thalidomide Linkers
Several factors contribute to the differing performance of pomalidomide- and thalidomide-based linkers in PROTACs:
-
CRBN Binding Affinity: Pomalidomide generally displays a stronger binding affinity for CRBN compared to thalidomide.[2] This can lead to more efficient formation of the ternary complex, a critical step for subsequent ubiquitination and degradation of the target protein.[3]
-
Linker Attachment Point: The amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile and sterically favorable attachment point for the linker, which is often directed away from the CRBN binding interface.[1] This allows for greater flexibility in linker design without compromising E3 ligase engagement.[1] For thalidomide, linker attachment is often at the C4 or C5 position of the phthalimide ring, and the choice of this position can influence off-target effects.[6]
-
Physicochemical Properties: The chemical nature of the linker significantly impacts the overall properties of the PROTAC, including its solubility and cell permeability.[7] PEG linkers, as present in this compound, are known to enhance hydrophilicity and solubility.[7]
-
Off-Target Effects: Functionalization at the C5 position of pomalidomide has been shown to mitigate the off-target degradation of endogenous zinc-finger transcription factors, a known liability of some CRBN-recruiting PROTACs.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC using Click Chemistry
This protocol describes the synthesis of a PROTAC by conjugating this compound with a target protein binder containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized target protein binder
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve this compound (1 equivalent) and the alkyne-functionalized target protein binder (1-1.2 equivalents) in the chosen solvent system.
-
Add sodium ascorbate (0.2-0.5 equivalents) to the reaction mixture, followed by the addition of CuSO₄ (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the ternary complex.[9]
Procedure:
-
Chip Preparation: Immobilize the purified CRBN E3 ligase complex onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to CRBN, flow solutions of the PROTAC at various concentrations over the chip surface.
-
To measure the binding of the PROTAC to the target protein, typically the target protein is immobilized on a separate flow cell, and the PROTAC is flowed over.
-
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the CRBN-immobilized surface.
-
Data Analysis: The binding responses are measured in real-time. The data is fitted to appropriate binding models to determine the kinetic parameters (kₐ, kₔ) and the dissociation constant (K₋) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated from these values. An α value greater than 1 indicates positive cooperativity.[9]
Conclusion
The selection of the E3 ligase ligand and linker is a critical decision in the design of effective PROTACs. Pomalidomide-based linkers, and specifically pre-functionalized constructs like this compound, offer several advantages over traditional thalidomide-based linkers, primarily stemming from pomalidomide's higher intrinsic affinity for CRBN. This often leads to PROTACs with enhanced degradation potency. The defined structure and reactive handle of this compound also streamline the synthesis process.
However, the optimal PROTAC design is target-dependent, and empirical validation is crucial. The linker's length, composition, and attachment point all play a significant role in determining the ultimate biological activity of the PROTAC. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different PROTAC constructs, enabling researchers to make data-driven decisions in the development of novel and effective targeted protein degraders.
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pomalidomide-PEG1-C2-N3 PROTACs in Targeted Protein Degradation: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Pomalidomide-PEG1-C2-N3 E3 ligase ligand-linker conjugate. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows to aid in the rational design and evaluation of potent and selective protein degraders.
Executive Summary
Pomalidomide-based PROTACs are bifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The this compound conjugate provides a readily available building block for generating such PROTACs, incorporating a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a PEGylated linker with a terminal azide (B81097) group for straightforward conjugation to a POI ligand via click chemistry. This guide focuses on the validation of target degradation using PROTACs derived from this conjugate, with a particular emphasis on the successful development of a selective Cyclin-Dependent Kinase 6 (CDK6) degrader, CP-10.[1][2][3] We will compare its performance with other PROTACs and discuss the critical aspects of experimental validation.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
References
- 1. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and preferential degradation of CDK6 via proteolysis targeting chimera degraders - Shang Su 苏尚 [sushang.me]
- 3. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide vs. Lenalidomide as E3 Ligase Ligands in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory drugs (IMiDs) such as pomalidomide (B1683931) and lenalidomide (B1683929). This guide provides an objective comparison of pomalidomide and lenalidomide as CRBN ligands in PROTACs, supported by experimental data, to aid in the rational design of novel protein degraders.
Executive Summary
Pomalidomide and lenalidomide are both potent binders of CRBN, demonstrating higher affinity than the parent compound, thalidomide (B1683933).[1] While their binding affinities to CRBN are comparable, pomalidomide often exhibits superior potency in inducing the degradation of target proteins when incorporated into a PROTAC.[1] This enhanced degradation efficiency is a key advantage of pomalidomide. Furthermore, strategic linker attachment at the C5 position of the pomalidomide phthalimide (B116566) ring has been shown to mitigate off-target degradation of endogenous zinc finger transcription factors, a known liability of some pomalidomide-based PROTACs.[1] Lenalidomide-based ligands are also effective CRBN recruiters; however, the influence of linker attachment points on their off-target profile is an area of ongoing investigation.[1] The choice between these two ligands ultimately depends on the specific therapeutic target and the desired selectivity profile of the PROTAC.
Data Presentation
Table 1: Comparison of CRBN Binding Affinities of Parent Compounds
| Ligand | Binding Affinity (IC50) to CRBN | Assay Method | Reference |
| Pomalidomide | ~2.1 µM | Competitive Binding Assay (Thalidomide-analog beads) | [2] |
| Lenalidomide | ~2.3 µM | Competitive Binding Assay (Thalidomide-analog beads) | [2] |
| Thalidomide | ~30 µM | Fluorescence-based thermal shift analysis | [2] |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | Pomalidomide | BRD4 | 5 | >90 | HEK293T | Fictionalized Data for illustrative purposes |
| PROTAC B | Lenalidomide | BRD4 | 25 | >90 | HEK293T | Fictionalized Data for illustrative purposes |
Note: The data in Table 2 is illustrative to highlight the typical trend of higher potency observed with pomalidomide-based PROTACs. Actual values can vary significantly based on the linker and target-binding moiety.
Mandatory Visualization
Caption: Mechanism of action of a CRBN-recruiting PROTAC.
Caption: Experimental workflow for comparing PROTACs.
Experimental Protocols
Competitive Binding Assay for CRBN Engagement
Objective: To determine the binding affinity (IC50) of pomalidomide and lenalidomide to Cereblon.
Principle: This assay measures the ability of a test compound (pomalidomide or lenalidomide) to compete with a known fluorescently-labeled CRBN binder (e.g., fluorescently-labeled thalidomide) for binding to purified CRBN protein. The displacement of the fluorescent probe results in a decrease in fluorescence polarization (FP).
Methodology:
-
Reagent Preparation:
-
Purified recombinant human CRBN/DDB1 complex.
-
Fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide).
-
Serial dilutions of test compounds (pomalidomide, lenalidomide) and a control compound (thalidomide) in assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., black, low-binding 384-well plate), add a fixed concentration of the CRBN/DDB1 complex and the fluorescent probe.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the FP values against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the FP signal, by fitting the data to a sigmoidal dose-response curve.[3]
-
TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (POI-PROTAC-CRBN) in a biochemical setting.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A donor fluorophore (e.g., Terbium cryptate) is conjugated to an antibody recognizing a tag on one protein (e.g., His-tagged CRBN), and an acceptor fluorophore (e.g., d2) is conjugated to an antibody recognizing a tag on the other protein (e.g., GST-tagged POI). When the PROTAC brings the two proteins into close proximity, FRET occurs, and the resulting signal is proportional to the amount of ternary complex formed.
Methodology:
-
Reagent Preparation:
-
Purified, tagged proteins: His-tagged CRBN/DDB1 complex and GST-tagged POI.
-
Terbium cryptate-labeled anti-His antibody (donor).
-
d2-labeled anti-GST antibody (acceptor).
-
Serial dilutions of the pomalidomide-based and lenalidomide-based PROTACs.
-
-
Assay Procedure:
-
In a low-volume white microplate, add the tagged POI and CRBN proteins.
-
Add the serially diluted PROTACs.
-
Incubate at room temperature to allow for complex formation.
-
Add the donor and acceptor antibody conjugates.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal at the donor and acceptor emission wavelengths after a time delay using a compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of PROTAC-induced ternary complex formation.[4][5][6][7][8]
-
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the protein of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[9][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a complex optimization challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a crucial role in determining the overall efficacy and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, supported by experimental data, to inform rational PROTAC design.
The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The length, flexibility, and composition of the linker directly influence the geometry of this complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation by the proteasome. PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have demonstrated that the length of the PEG linker is a critical determinant of PROTAC efficacy. An optimal linker length exists for each specific target protein and E3 ligase pair, with linkers that are too short causing steric hindrance and those that are too long leading to decreased potency due to entropic penalties.[1][4]
Below is a summary of experimental data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation capability.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >1000 | <20 | [5] |
| 16 | ~100 | ~80 | [5][] |
| 19 | ~500 | ~60 | [5] |
| 21 | >1000 | <30 | [5] |
Data synthesized from studies investigating ERα degradation in MCF7 cells.
Table 2: Influence of Linker Length on TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| Linker Length (atoms) | Degradation Efficacy | Reference |
| < 12 | No degradation observed | [7] |
| 12 - 29 | Submicromolar degradation | [7] |
| 21 | Optimal (DC50 = 3 nM, Dmax = 96%) | [7] |
| 29 | Decreased potency (DC50 = 292 nM) | [7] |
This data highlights that a minimum linker length is required to induce TBK1 degradation.
Table 3: BRD4-Targeting PROTACs with Different PEG Linker Units
| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with 0 PEG units | < 0.5 µM | >90 | [7] |
| PROTAC with 1-2 PEG units | > 5 µM | <50 | [7] |
| PROTAC with 4-5 PEG units | < 0.5 µM | >90 | [7] |
This non-linear relationship underscores the complexity of linker optimization for BRD4 degradation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTACs with different linkers.
Detailed Experimental Protocols
Accurate assessment and comparison of PROTAC efficacy rely on robust and well-defined experimental methodologies.
Protein Degradation Assay (Western Blot)
This protocol outlines the procedure for determining the degradation of a target protein in cells treated with PROTACs.[8]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal protein loading.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[8]
-
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the ternary complex.[10][11]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (acceptor).
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[10]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[10]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[10] The characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[10][12]
Ubiquitination Assay (Immunoprecipitation and Western Blot)
This assay directly detects the ubiquitination of the target protein.[13]
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein to pull down the protein of interest.
-
Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western Blot as described above, but probe the membrane with an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear upon PROTAC treatment indicates increased ubiquitination of the target protein.
Conclusion
The length of the PEG linker is a critical parameter in the rational design of potent and effective PROTACs. The experimental data clearly demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should undertake a systematic approach to linker design, exploring a range of PEG linker lengths to identify the optimal configuration for their specific target protein and E3 ligase combination. The detailed protocols provided herein offer a robust framework for conducting such comparative studies, ultimately accelerating the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Assessing the Selectivity of Pomalidomide-PEG1-C2-N3 Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective targeted protein degraders is a central goal in modern drug discovery. Proteolysis Targeting Chimeras (PROTACs) that utilize pomalidomide (B1683931) as a Cereblon (CRBN) E3 ligase recruiter have shown significant promise. However, a key challenge with pomalidomide-based degraders is the potential for off-target protein degradation, particularly of zinc-finger (ZF) transcription factors. This guide provides a comparative analysis of degraders based on the Pomalidomide-PEG1-C2-N3 building block, focusing on their selectivity profile against other pomalidomide-based constructs and alternative E3 ligase recruiting platforms. We present supporting experimental data, detailed protocols for key selectivity assays, and visualizations of the underlying biological pathways and experimental workflows to aid in the rational design and evaluation of next-generation protein degraders.
Comparative Performance of Protein Degraders
The selectivity of a PROTAC is a critical determinant of its therapeutic window. Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate the off-target degradation of ZF proteins while maintaining or even enhancing on-target potency. The this compound linker is designed with this principle in mind.
To illustrate the performance differences, this section summarizes data for PROTACs targeting Cyclin-Dependent Kinase 6 (CDK6) and the well-studied Bromodomain and Extra-Terminal (BET) protein BRD4.
Table 1: On-Target Degradation Potency and Efficacy
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| CP-10 (this compound based) | CDK6 | CRBN | U251 | 2.1[1][2] | 89 (at 100 nM)[1][2] |
| Compound 34 | CDK6 | VHL | MM.1S | ~10-100 | Not explicitly reported |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | < 1[3] | > 95[3] |
| MZ1 | BRD4 | VHL | H661 | 8[3] | Complete at 100 nM[3] |
Table 2: Off-Target Selectivity Profile
| Degrader Type | Off-Target Protein(s) | Observations |
| Pomalidomide (C5-functionalized, e.g., this compound based) | Zinc-Finger Proteins (e.g., IKZF1, ZFP91) | Reduced degradation compared to C4-functionalized counterparts due to steric hindrance. |
| Pomalidomide (C4-functionalized) | Zinc-Finger Proteins (e.g., IKZF1, ZFP91) | Significant off-target degradation observed. |
| VHL-based PROTACs | Various | Generally exhibit high selectivity with a different off-target profile compared to CRBN-based degraders. |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: CRBN-mediated protein degradation pathway induced by a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating the on-target and off-target effects of PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC selectivity.
Western Blotting for On-Target Degradation
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U251 for CDK6) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-CDK6) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the PROTAC at a concentration known to induce significant on-target degradation (e.g., 100 nM of CP-10) and a vehicle control (DMSO) for a defined period (e.g., 6-24 hours). Perform the experiment in biological triplicates.
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest and lyse the cells as described for Western blotting.
-
Quantify the protein concentration.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions. This allows for the pooling of samples and accurate relative quantification.
-
Combine the labeled peptide samples and perform fractionation to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis (e.g., t-test) to identify proteins with a statistically significant change in abundance between the PROTAC-treated and vehicle-treated samples.
-
Proteins that are significantly downregulated are considered potential off-targets and should be validated by orthogonal methods such as Western blotting.
-
References
A Comparative Guide to Pomalidomide-Based PROTACs: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small-molecule inhibitors. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), has become a cornerstone in the design of these heterobifunctional molecules. This guide provides an objective comparison of the in vitro and in vivo performance of pomalidomide-based PROTACs targeting key oncogenic proteins: BRD4, EGFR, and ALK. The information is supported by experimental data to aid in the rational design and evaluation of next-generation protein degraders.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein molecule.
In Vitro Performance: Degradation Efficiency
The in vitro efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: In Vitro Degradation of Target Proteins by Pomalidomide-Based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Compound 21 | THP-1 | - | >70% at 1 µM | [1][2] |
| EGFR | Compound 15 | A549 | 43.4 | 86% at 96h | |
| EGFR | Compound 16 | A549 | 32.9 | 96% at 72h | |
| ALK | dALK Series | - | - | - | [3] |
Note: Data is compiled from different studies, and experimental conditions may vary. The "hook effect," where degradation efficiency decreases at higher concentrations, has been observed for some PROTACs.[4]
In Vivo Efficacy: Preclinical Xenograft Models
The ultimate test of a PROTAC's therapeutic potential lies in its in vivo performance. Pomalidomide-based PROTACs have demonstrated significant anti-tumor activity in various preclinical cancer models.
Table 2: In Vivo Efficacy of Pomalidomide-Based PROTACs in Xenograft Models
| Target Protein | PROTAC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| ALK | dALK Series | - | - | Significant | [3] |
| ALK | Compound 17 | Karpas 299 | 10 mg/kg/day, I.V. | 75.82 | [5] |
| EGFR | Compound 13 | - | 30 mg/kg | 90 | [6] |
Comparative Analysis: Pomalidomide vs. VHL-Based PROTACs
While pomalidomide (recruiting CRBN) is a widely used E3 ligase ligand, ligands for the von Hippel-Lindau (VHL) E3 ligase are a common alternative. The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, target scope, and potential for off-target effects.[7]
Studies have shown that both CRBN and VHL-based PROTACs can achieve potent degradation of target proteins.[8] However, some research suggests that VHL-based PROTACs may exhibit broader activity across different cell lines, while the efficacy of CRBN-based PROTACs can be more cell-type dependent.[8] Conversely, the smaller, more "drug-like" nature of pomalidomide may offer advantages in developing orally bioavailable PROTACs.[8]
A study developing heterodimeric PROTACs targeting both CRBN and VHL found a preferential degradation of CRBN over VHL, suggesting a potential hierarchy in E3 ligase hijacking. The most potent of these PROTACs induced CRBN degradation with a DC50 of 200 nM and a Dmax of up to 98%.[9]
Mitigating Off-Target Effects: The Importance of Linker Position
A notable challenge with early-generation pomalidomide-based PROTACs has been the off-target degradation of essential zinc finger (ZF) proteins.[10] Strategic modification of the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, has emerged as a key strategy to mitigate these off-target effects.[3][10] Functionalization at the C5 position can sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN, leading to an improved selectivity profile and, in some cases, enhanced on-target potency.[3][10]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of PROTAC performance. Below are generalized methodologies for key in vitro and in vivo assays.
In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
In Vivo Xenograft Study
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
PROTAC Administration: Administer the pomalidomide-based PROTAC via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target protein degradation by western blot or immunohistochemistry.
-
Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) to assess the anti-tumor efficacy of the PROTAC.
Conclusion
Pomalidomide-based PROTACs have demonstrated significant potential as therapeutic agents for targeted protein degradation. Their efficacy, both in vitro and in vivo, is well-documented for a range of cancer-relevant targets. The choice of E3 ligase and the strategic design of the PROTAC, particularly the linker attachment point on the pomalidomide moiety, are critical factors in optimizing potency and minimizing off-target effects. This guide provides a framework for the comparative evaluation of pomalidomide PROTACs, which will be instrumental in advancing these promising molecules toward clinical applications.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Development of Alectinib-Based PROTACs as Novel Potent Degraders of Anaplastic Lymphoma Kinase (ALK) - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Pomalidomide-PEG1-C2-N3 Efficacy: A Comparative Analysis Against Alternative E3 Ligase Linkers
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of the efficacy of PROTACs constructed with a Pomalidomide-PEG1-C2-N3 linker motif versus those with other common linker types, such as alkyl chains. Pomalidomide (B1683931) serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1] The linker's composition and length are pivotal in dictating the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately governs the efficiency of protein degradation.[1]
While direct comparative studies on the precise this compound linker are not extensively available in the public domain, its structure represents a short, flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker. The terminal azide (B81097) (N3) group is a versatile handle for "click chemistry," enabling efficient conjugation to a target protein ligand. For the purpose of this guide, we will compare the performance of pomalidomide-based PROTACs with short PEG linkers against those with alkyl-based linkers, using data from studies on various protein targets.
Data Presentation: Quantitative Comparison of Linker Efficacy
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater degradation efficacy.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker composition and length. The data demonstrates that with an optimal attachment point on the pomalidomide core (C5), both PEG-based and alkyl-based linkers can achieve highly potent degradation of BTK.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| Compound with Alkyl Linker | Alkyl-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Data synthesized from published literature.[1]
Key Observation: The attachment point of the linker to the pomalidomide molecule is a critical determinant of efficacy. A C5 attachment dramatically improves the degradation potency for BTK, with both short PEG and longer alkyl linkers demonstrating high efficacy.[1]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
This table showcases a series of pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of varying alkyl-ether linker structures.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[1][2]
Key Observation: Subtle modifications in the linker structure can significantly influence degradation potency. Compound 16, with a slightly modified alkyl-ether linker compared to Compound 15, shows improved DC50 and Dmax values.[1][2]
Case Study 3: BRD4 Degraders
This table compares a pomalidomide-based PROTAC with a PEG linker to a thalidomide-based predecessor, highlighting the potency that can be achieved with pomalidomide and a PEG linker.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| dBET1 | Thalidomide derivative | PEG linker | BRD4 | ~1.8 | >95 | MV4;11 |
Data compiled from different studies.[3]
Key Observation: Pomalidomide, in combination with a PEG linker, can result in highly potent degraders, such as ARV-825, which exhibits a sub-nanomolar DC50 for BRD4 degradation.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC efficacy.
1. Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method for quantifying the degradation of a target protein.
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil to denature the proteins.[4]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[6]
-
2. Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.[7]
-
MTT Addition and Incubation: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][9]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][8] Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7]
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow: PROTAC Evaluation
Caption: A typical workflow for assessing PROTAC-induced protein degradation.
Logical Relationship: Linker Influence on Efficacy
Caption: The relationship between linker properties and degradation efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pomalidomide-PEG1-C2-N3
Essential guidelines for the safe handling and disposal of Pomalidomide-PEG1-C2-N3, a compound used in Proteolysis Targeting Chimera (PROTAC) technology, are critical for maintaining a secure research environment. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this hazardous chemical waste, ensuring operational safety and regulatory compliance.
This compound is a specialized chemical compound that incorporates the cereblon ligand Pomalidomide and an azide (B81097) group via a PEG linker.[1][2][3][4] Due to the presence of both a potent pharmaceutical agent and a reactive azide moiety, proper disposal is not merely a recommendation but a mandatory safety protocol. The Pomalidomide component is classified as a reproductive hazard.[5][6] The azide group presents a significant risk of forming explosive compounds, particularly when in contact with certain metals or acids.[7][8][9]
Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Adherence to the following procedures is essential to mitigate risks of explosion, toxicity, and environmental contamination.
Waste Characterization and Segregation: A Critical First Step
Proper identification and separation of waste streams are fundamental to safe disposal. This compound waste must be segregated from other laboratory waste to prevent dangerous chemical reactions.
Key Incompatibilities:
-
Acids: Avoid mixing with acidic wastes. The combination can generate highly toxic and explosive hydrazoic acid (HN₃).[9]
-
Metals: Do not allow contact with metals such as copper, lead, brass, or silver, as this can lead to the formation of highly shock-sensitive and explosive metal azides. This is particularly crucial for plumbing, as pouring azide solutions down the drain can lead to violent explosions in the pipes.[7][10]
-
Oxidizing Agents: Keep separate from strong oxidizing agents.[11]
-
Chlorinated Solvents: Avoid mixing with chlorinated solvents.[9]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:
- A lab coat
- Chemical safety goggles
- Nitrile gloves (double-gloving is recommended)[7]
2. Waste Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates, in a designated, leak-proof, and sealable plastic container.[8][11]
-
The container should be clearly labeled for "azide-contaminated waste."[8]
-
Never pour any solution containing this compound down the drain.[7][8]
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Reproductive Hazard," "Toxic," "Risk of Explosion"
-
The date the waste was first added to the container.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area designated for hazardous waste storage.[11]
-
Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.[9][11]
-
Secondary containment (e.g., placing the waste container inside a larger, chemically resistant tub) is highly recommended to contain any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[8][9]
-
Follow all institutional and local regulations for hazardous waste disposal.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decontamination Procedures
-
Work Surfaces: Decontaminate work surfaces where this compound was handled using a basic solution (pH > 9 buffer) followed by 70% ethanol.[8] Collect all cleaning materials as solid hazardous waste.
-
Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., DMSO, followed by ethanol) to remove the compound. The rinsate must be collected as liquid hazardous waste. Subsequent cleaning with a standard laboratory detergent can then be performed.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Azide Solution Concentration for Deactivation | Dilute solutions (≤ 5% sodium azide) may be deactivated via chemical reaction with nitrous acid under specific laboratory protocols. This is a hazardous procedure and should only be performed by trained personnel in a chemical fume hood. | [7] |
| Water Dilution for Drain Disposal (NOT Recommended) | Some general guidance for sodium azide suggests flushing with at least 100 times the volume of water. However, due to the high risk of explosive metal azide formation, this method is strongly discouraged for any azide-containing compound. | [10] |
| Organic Azide Stability (General Rule) | The number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide to maintain relative stability. Concentrations should generally not exceed 1 M. | [9] |
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling. In the absence of a specific SDS for this compound, the SDS for Pomalidomide and general safety procedures for azide compounds should be followed. All waste disposal must comply with local, state, and federal regulations.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ≥98% (HPLC), powder, HbF inducer | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. uvic.ca [uvic.ca]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. drexel.edu [drexel.edu]
Essential Safety and Operational Guide for Handling Pomalidomide-PEG1-C2-N3
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling, use, and disposal of Pomalidomide-PEG1-C2-N3. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities.
This compound is a bifunctional molecule incorporating the E3 ligase ligand Pomalidomide and a PEGylated linker with a terminal azide (B81097) group.[1] It is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[2] As a derivative of Pomalidomide, a known teratogen, this compound requires stringent handling protocols.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of Pomalidomide, a comprehensive approach to exposure control is mandatory. This includes a combination of engineering controls and personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving is recommended). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a potential for aerosolization. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. |
Table 2: Engineering Controls
| Control Type | Specification |
| Primary Engineering Control | All handling of this compound, particularly in its solid form or during the preparation of solutions, must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a negative pressure containment isolator (glove box). |
| General Laboratory Ventilation | Ensure adequate general laboratory ventilation to supplement primary engineering controls. |
| Safety Shield | A blast shield should be utilized when working with significant quantities of the azide-containing compound or if heating is involved, due to the potential for explosive decomposition of azides. |
Operational Plan: Handling and Storage
Adherence to strict operational procedures is crucial to minimize the risk of exposure and maintain the stability of the compound.
Table 3: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 386.36 g/mol |
| Formula | C₁₇H₁₈N₆O₅ |
| Appearance | Yellow to brown solid |
| Storage | Store at -20°C under an inert gas. |
| Solubility | Soluble in DMSO. |
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within the laboratory for handling this compound. Cover the work surface with disposable, plastic-backed absorbent pads.
-
Weighing: If weighing the solid, do so within a ventilated balance enclosure or glove box to prevent inhalation of dust.
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid to minimize aerosolization.
-
Transfer: Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid material to avoid the formation of shock-sensitive metal azides.
-
Grounding: When handling larger quantities of the powder, ensure equipment is properly grounded to prevent static discharge.
-
Incompatible Materials: Keep the compound away from strong acids, oxidizing agents, and heavy metals.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, pipette tips, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams, especially acidic waste.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Decontamination Plan
Thorough decontamination of all surfaces and equipment is essential after handling this compound.
Decontamination and Cleaning Procedure:
-
Deactivation and Decontamination: Use a suitable decontamination agent, such as a 2% sodium hypochlorite (B82951) solution, to wipe down all potentially contaminated surfaces.[3]
-
Neutralization: If using a bleach solution, follow with a neutralizing agent like sodium thiosulfate (B1220275) to prevent corrosion of surfaces.[3]
-
Cleaning: After decontamination, clean all surfaces with a germicidal detergent to remove any remaining residue.
-
Disinfection (for sterile applications): For areas used for sterile compounding, disinfect surfaces with sterile 70% isopropyl alcohol after cleaning.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound can be used in "click chemistry" reactions to conjugate with alkyne-containing molecules, a common step in PROTAC synthesis.[2] The following is a general protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Table 4: Typical Reagents and Concentrations for CuAAC Reaction
| Reagent | Recommended Concentration |
| This compound | 1.0 - 1.2 equivalents |
| Alkyne-containing molecule | 1.0 equivalent |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 0.5 equivalents |
| Sodium Ascorbate (B8700270) | 1.0 - 5.0 equivalents |
| Copper Ligand (e.g., THPTA) | 1.0 - 5.0 equivalents (relative to copper) |
| Solvent | t-BuOH/H₂O (1:1) or DMSO |
Step-by-Step CuAAC Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-containing molecule of interest in a compatible solvent.
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in deionized water).[4]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water) immediately before use.[4]
-
Prepare a stock solution of a copper-chelating ligand such as THPTA (e.g., 50 mM in deionized water).[4]
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add this compound (1.1 equivalents) and the alkyne-containing molecule (1.0 equivalent).
-
Add the chosen solvent to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the copper ligand solution.
-
Add the copper(II) sulfate solution.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding water or a chelating agent like EDTA).
-
Purify the resulting product using standard chromatographic techniques such as column chromatography or preparative HPLC.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
